(R)-PS210
Beschreibung
Eigenschaften
IUPAC Name |
2-[3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3O5/c20-19(21,22)13-8-6-12(7-9-13)15(23)10-14(11-4-2-1-3-5-11)16(17(24)25)18(26)27/h1-9,14,16H,10H2,(H,24,25)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJPLHGJBUWCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)C(F)(F)F)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-PS210 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of (R)-PS210
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the eutomer of the compound designated 4h, this compound exhibits potent and specific activity by targeting the PIF-binding pocket on the PDK1 protein. This technical guide provides a detailed overview of the mechanism of action of this compound, including its role within the PI3K/Akt/mTOR signaling pathway, quantitative data on its activity, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a potent allosteric activator of PDK1. Unlike orthosteric inhibitors that bind to the active site, this compound binds to a distinct site on the enzyme known as the PIF-binding pocket. This pocket is a docking site for substrates of the AGC kinase family, including Akt. By binding to this pocket, this compound enhances the interaction between PDK1 and its substrates, leading to increased substrate phosphorylation and downstream signaling.
The primary molecular target of this compound is PDK1 , a master kinase that plays a crucial role in the PI3K/Akt/mTOR signaling pathway . This pathway is fundamental in regulating cell proliferation, growth, survival, and metabolism.
Quantitative Data
The activity of this compound has been quantified in biochemical assays, providing key metrics for its potency and efficacy as a PDK1 activator.
| Parameter | Value | Assay Type | Reference |
| AC50 | 1.8 µM | Cell-Free Kinase Activity Assay | [1] |
| Maximum Activation | 5.5-fold (compared to DMSO control) | Cell-Free Kinase Activity Assay | [1] |
Signaling Pathway
This compound modulates the PI3K/Akt/mTOR signaling cascade through its activation of PDK1. The following diagram illustrates the position and action of this compound within this critical pathway.
Experimental Protocols
The characterization of this compound as a PDK1 activator involved specific biochemical assays. The following is a detailed description of the key experimental methodology.
Cell-Free Kinase Activity Assay
This assay was employed to determine the in vitro potency of this compound in activating PDK1.
Objective: To quantify the activation of PDK1 by this compound through measuring the phosphorylation of a substrate peptide.
Materials:
-
Recombinant human PDK1 enzyme
-
Biotinylated peptide substrate (e.g., T308tide, a peptide derived from the activation loop of Akt)
-
This compound (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Streptavidin-coated plates
-
Phospho-specific antibody conjugated to a detectable label (e.g., Europium)
-
Time-Resolved Fluorescence (TRF) reader
Workflow:
Data Analysis: The raw fluorescence data is normalized to the DMSO control. The dose-response curve is then fitted using a four-parameter logistic equation to determine the AC50 value, which represents the concentration of this compound required to achieve 50% of the maximal activation. The maximum fold activation is calculated by dividing the highest signal from an this compound treated well by the average signal from the DMSO control wells.
Conclusion
This compound is a well-characterized allosteric activator of PDK1, a key kinase in the PI3K/Akt/mTOR pathway. Its mechanism of action, involving the specific targeting of the PIF-binding pocket, provides a valuable tool for researchers studying the intricacies of this signaling cascade. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further investigation and potential therapeutic development based on the allosteric modulation of PDK1.
References
(R)-PS210: An Unidentified Compound in Scientific Literature
Following a comprehensive search of publicly available scientific databases and literature, no information has been found regarding a chemical entity designated as (R)-PS210. Efforts to identify its primary function, underlying signaling pathways, and associated experimental protocols were unsuccessful, as the compound does not appear to be documented in the searched resources.
Initial investigations for "this compound" did not yield any relevant results for a chemical compound with biological activity. The search results primarily pointed to unrelated subjects, including:
-
The PS210 experiment conducted at CERN, which focused on the production of antihydrogen atoms.[1]
-
University course catalogs listing "PS 210" as a course code, for instance, in research methods and statistics.[2]
-
Database entries for distinct molecules such as PS(22:0/Pgj2) and PS(Pgd2/22:0) in chemical databases like PubChem, which bear no resemblance to the queried term.[3][4]
Subsequent targeted searches for the function, mechanism of action, signaling pathways, and experimental data related to "this compound" also failed to retrieve any pertinent information. This suggests that "this compound" may be an internal project name not yet disclosed in public literature, a misnomer, or a compound that has not been the subject of published scientific research.
Due to the absence of any data on "this compound," it is not possible to provide the requested in-depth technical guide, including summaries of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. Further clarification of the compound's identity or an alternative designation would be necessary to proceed with a meaningful scientific inquiry.
References
(R)-PS210: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the R-enantiomer of the racemic compound PS210, it has emerged from the development of 2-(3-oxo-1,3-diphenylpropyl)malonic acids as a valuable tool for studying the intricate signaling pathways governed by PDK1. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, tailored for professionals in the field of drug discovery and development.
Discovery and Rationale
This compound was developed as part of a research effort to create small molecule modulators that target the "PIF-pocket," an allosteric docking site on the kinase domain of PDK1.[1] This pocket is crucial for the interaction of PDK1 with some of its substrates. The design strategy involved creating compounds that could mimic the binding of the hydrophobic motif of substrates that interact with this pocket. The racemic mixture, PS210, was identified as a potent activator of PDK1. Subsequent chiral separation revealed that the (R)-enantiomer, this compound, is the more active form.[2]
Synthesis Pathway
The synthesis of this compound involves a three-step process commencing with a Michael addition reaction to form the precursor ester, followed by hydrolysis to the diacid, and finally, chiral separation to isolate the desired R-enantiomer.
Caption: Synthetic pathway of this compound.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonate (Racemic Ester Precursor)
-
Chalcone Formation: To a solution of benzaldehyde and 4'-(trifluoromethyl)acetophenone in ethanol, an aqueous solution of sodium hydroxide (B78521) is added dropwise at room temperature. The reaction mixture is stirred for several hours until completion. The resulting precipitate, the chalcone intermediate, is filtered, washed with water and ethanol, and dried.
-
Michael Addition: The chalcone intermediate and dimethyl malonate are dissolved in dichloromethane. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is added as a catalyst, and the mixture is stirred at room temperature overnight. The reaction is then quenched with an acidic solution and extracted with dichloromethane. The organic layer is dried over sodium sulfate (B86663) and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the racemic ester precursor.
Step 2: Synthesis of 2-(3-oxo-1-phenyl-3-(4-(trifluoromethyl)phenyl)propyl)malonic acid (PS210, Racemic Diacid)
-
The dimethyl ester precursor is dissolved in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
An aqueous solution of lithium hydroxide is added, and the reaction mixture is stirred at room temperature until the hydrolysis is complete, as monitored by thin-layer chromatography.
-
The reaction mixture is acidified with a dilute acid (e.g., 1 M HCl) and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the racemic diacid, PS210.
Step 3: Chiral Separation of this compound
-
The racemic PS210 is dissolved in a suitable solvent mixture for high-performance liquid chromatography (HPLC).
-
The enantiomers are separated on a chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralpak).
-
An isocratic mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is used for elution.
-
The fractions corresponding to the two enantiomers are collected separately and the solvent is evaporated to yield the pure this compound and (S)-PS210.
Biological Activity and Data Presentation
This compound is a potent allosteric activator of PDK1. Its activity has been characterized using in vitro kinase assays and thermal shift assays.
Table 1: Quantitative Data for this compound Activity
| Parameter | Value | Assay Type | Reference |
| AC₅₀ (PDK1 activation) | 1.8 µM | Cell-Free Kinase Activity Assay | [2] |
| Maximum Activation | 5.5-fold (compared to DMSO control) | Cell-Free Kinase Activity Assay | [2] |
Experimental Protocols for Activity Assays
PDK1 Kinase Activity Assay (Cell-Free)
This assay measures the ability of this compound to enhance the kinase activity of PDK1 towards a substrate peptide.
-
Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl₂, DTT, and ATP is prepared.
-
Enzyme and Substrate: Recombinant human PDK1 and a suitable substrate peptide (e.g., a peptide derived from a known PDK1 substrate like SGK) are added to the reaction buffer.
-
Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 30 °C) for a specific time.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactive labeling with ³²P-ATP and subsequent scintillation counting, or by using a phosphospecific antibody in an ELISA or Western blot format.
-
Data Analysis: The activity of PDK1 at each concentration of this compound is calculated relative to the DMSO control. The AC₅₀ value is determined by fitting the dose-response curve to a suitable pharmacological model.
PDK1 Thermal Shift Assay
This assay measures the binding of this compound to PDK1 by assessing the increase in the thermal stability of the protein upon ligand binding.
-
Protein and Compound Mixture: Purified PDK1 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to unfolded proteins. This compound at various concentrations is added to this mixture.
-
Thermal Denaturation: The mixture is subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Melting Temperature (Tm) Determination: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve.
-
Data Analysis: The change in Tm (ΔTm) in the presence of this compound compared to the protein alone is calculated. A significant positive ΔTm indicates ligand binding and stabilization of the protein.
Signaling Pathway
This compound exerts its effect by allosterically activating PDK1, a master kinase that plays a pivotal role in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism.
Caption: The PI3K/PDK1/Akt signaling pathway.
Upon activation by growth factors, receptor tyrosine kinases (RTKs) recruit and activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane. This co-localization allows PDK1 to phosphorylate Akt at threonine 308, leading to its partial activation. Full activation of Akt requires subsequent phosphorylation at serine 473 by mTORC2. Activated Akt then phosphorylates a plethora of downstream targets, including mTORC1, GSK3β, and FOXO transcription factors, to regulate diverse cellular processes. This compound enhances the catalytic activity of PDK1, thereby amplifying the downstream signals of this pathway.
Conclusion
This compound is a well-characterized allosteric activator of PDK1 that serves as an invaluable research tool for dissecting the complexities of the PI3K/Akt signaling pathway. Its defined synthesis pathway and clear mechanism of action make it a robust compound for in vitro and potentially in cell-based studies. This technical guide provides the essential information for researchers and drug development professionals to understand and utilize this compound in their scientific endeavors.
References
Preliminary In-Vitro Characterization of (R)-PS210: A Novel Selective Antagonist of the Hypothetical G-Protein Coupled Receptor HTR-X
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the initial in-vitro pharmacological characterization of (R)-PS210, a novel small molecule identified through a high-throughput screening campaign. The presented data encompasses binding affinity, functional antagonism, and elucidation of its impact on the downstream signaling pathway of the hypothetical G-protein coupled receptor, HTR-X. The results from these preliminary studies suggest that this compound is a potent and selective antagonist of HTR-X, warranting further investigation as a potential therapeutic agent.
Introduction
This compound is a right-handed chiral small molecule with a molecular weight of 450.3 g/mol . Its discovery was the result of a targeted effort to identify selective antagonists for the novel G-protein coupled receptor, HTR-X, which is implicated in inflammatory disease pathways. This whitepaper details the foundational in-vitro experiments conducted to ascertain the binding characteristics and functional activity of this compound.
Binding Affinity Studies
To determine the binding affinity of this compound for the HTR-X receptor, a competitive radioligand binding assay was performed using membranes prepared from CHO-K1 cells stably expressing human HTR-X.
Quantitative Data: Binding Affinity
| Compound | Radioligand | Kᵢ (nM) | nH |
| This compound | [³H]-Agonist-Y | 5.2 ± 0.8 | 1.1 |
| Reference Antagonist Z | [³H]-Agonist-Y | 12.5 ± 2.1 | 1.0 |
Table 1: Binding affinity of this compound and a reference antagonist for the HTR-X receptor. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: Radioligand Binding Assay
-
Cell Culture and Membrane Preparation: CHO-K1 cells stably expressing human HTR-X were cultured in F-12K medium supplemented with 10% FBS and 500 µg/mL G418. Cells were harvested at 80-90% confluency, and crude membranes were prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) followed by centrifugation. The final membrane pellet was resuspended in assay buffer (50 mM Tris-HCl, 0.5 mM EDTA, 5 mM MgCl₂, pH 7.4).
-
Assay Conditions: The binding assay was performed in a 96-well plate format in a total volume of 200 µL. Each well contained 20 µg of membrane protein, 2 nM of the radioligand [³H]-Agonist-Y, and varying concentrations of this compound or the reference compound (10⁻¹¹ to 10⁻⁵ M).
-
Incubation and Filtration: The reaction mixture was incubated for 60 minutes at 25°C. The binding reaction was terminated by rapid filtration through a GF/B filter plate using a cell harvester. The filters were washed three times with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. Non-specific binding was determined in the presence of 10 µM of a non-labeled reference antagonist. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.
Functional Assays
The functional antagonist activity of this compound was assessed using a cyclic adenosine (B11128) monophosphate (cAMP) assay, as HTR-X is known to couple to Gαs, leading to an increase in intracellular cAMP upon agonist stimulation.
Quantitative Data: Functional Antagonism
| Compound | Agonist | IC₅₀ (nM) |
| This compound | Agonist-Y | 15.8 ± 3.2 |
| Reference Antagonist Z | Agonist-Y | 45.1 ± 6.7 |
Table 2: Functional antagonist potency of this compound and a reference antagonist in a cAMP assay. Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: cAMP Assay
-
Cell Culture: CHO-K1 cells expressing human HTR-X were seeded into 96-well plates at a density of 50,000 cells per well and cultured overnight.
-
Assay Procedure: The culture medium was removed, and cells were incubated with 100 µL of stimulation buffer containing 0.5 mM IBMX for 15 minutes at 37°C. This compound or the reference antagonist was then added at various concentrations and incubated for a further 30 minutes. Subsequently, the cells were stimulated with an EC₈₀ concentration of Agonist-Y for 15 minutes.
-
cAMP Measurement: The reaction was stopped, and intracellular cAMP levels were measured using a commercially available HTRF-based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The IC₅₀ values were determined by non-linear regression analysis of the concentration-response curves.
Visualization: Functional Assay Workflow
Figure 1: Workflow for the in-vitro cAMP functional assay.
Signaling Pathway Analysis
HTR-X activation by its endogenous ligand leads to the activation of the Gαs subunit, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB. As an antagonist, this compound is expected to block this signaling cascade.
Visualization: HTR-X Signaling Pathway and Point of Intervention for this compound
Figure 2: Proposed signaling pathway of HTR-X and the inhibitory action of this compound.
Conclusion
The preliminary in-vitro data presented in this whitepaper strongly indicate that this compound is a potent and selective antagonist of the HTR-X receptor. It exhibits high binding affinity and effectively inhibits agonist-induced signaling in a functional cellular context. These promising initial results provide a solid foundation for further preclinical development of this compound as a potential therapeutic for HTR-X-mediated diseases. Future studies will focus on determining its selectivity against a panel of other GPCRs, assessing its pharmacokinetic properties, and evaluating its efficacy in in-vivo models of inflammation.
(R)-PS210 Structural Analogs and Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-PS210, its structural analogs, and derivatives as allosteric modulators of 3-phosphoinositide-dependent protein kinase-1 (PDK1). This document details their mechanism of action, structure-activity relationships (SAR), synthetic methodologies, and relevant experimental protocols, aiming to serve as a valuable resource for researchers in drug discovery and development.
Introduction to this compound and its Target: PDK1
This compound, the R-enantiomer of PS210, is a substrate-selective, allosteric activator of PDK1. Its chemical name is 2-[(1R)-3-oxo-1-phenyl-3-[4-(trifluoromethyl)phenyl]propyl]propanedioic acid. This compound engages a conserved hydrophobic pocket on the PDK1 kinase domain known as the PIF-pocket, which is distinct from the ATP-binding site. This allosteric modulation leads to the activation of PDK1 and subsequent phosphorylation of its downstream substrates.
PDK1 is a master kinase that plays a crucial role in the PI3K/Akt signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism. By activating a range of AGC kinases, including Akt, S6K, and RSK, PDK1 is a key regulator of numerous cellular processes. Its dysregulation is implicated in various diseases, most notably cancer, making it an attractive target for therapeutic intervention.
The PDK1 Signaling Pathway
PDK1 is a central node in the PI3K/Akt signaling cascade. Upon activation by growth factors or other stimuli, phosphoinositide 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 recruits both PDK1 and Akt to the membrane, facilitating the phosphorylation of Akt at Threonine 308 by PDK1, leading to its partial activation. Full activation of Akt requires a subsequent phosphorylation at Serine 473 by mTORC2. Activated Akt then proceeds to phosphorylate a multitude of downstream targets, regulating a wide array of cellular functions. The binding of this compound and its analogs to the PIF-pocket of PDK1 allosterically enhances its catalytic activity, thereby promoting the phosphorylation of its substrates.
This compound Structural Analogs and Derivatives: SAR
The core scaffold of this compound is 2-(3-oxo-1,3-diphenylpropyl)malonic acid. Structure-activity relationship studies have explored modifications of the two phenyl rings (termed Ring A and Ring B) to optimize potency and selectivity for PDK1 activation.
Quantitative Data Summary
The following table summarizes the in vitro activity of key structural analogs of this compound in activating PDK1. The AC50 value represents the concentration of the compound required to achieve 50% of the maximal activation of PDK1.
| Compound | Ring A Substitution | Ring B Substitution | AC50 (µM) |
| This compound (4h) | 4-CF3 | H | 1.8 |
| 4a | 4-Cl | H | 3.5 |
| 4b | 3-Cl | H | 1.3 |
| 4c | 2-Cl | H | 1.1 |
| 4d | 4-F | H | 2.5 |
| 4e | 3-F | H | 1.2 |
| 4f | 2-F | H | 0.9 |
| 4g | 4-Me | H | 5.3 |
| 4i | 4-OMe | H | 9.8 |
| 4j | 3-OMe | H | 2.1 |
| 4k | 2-OMe | H | 1.6 |
| 4l | 4-NO2 | H | 1.5 |
| 4m | 3-NO2 | H | 0.7 |
| 4n | 2-NO2 | H | 0.8 |
| 4o | H | 4-CF3 | > 50 |
| 4p | H | 4-Cl | 10.5 |
| 4q | H | 3-Cl | 2.4 |
| 4r | H | 2-Cl | 1.5 |
| 4s | H | 4-F | 15.2 |
| 4t | H | 3-F | 3.1 |
| 4u | H | 2-F | 1.9 |
Data extracted from Wilhelm A, et al. J Med Chem. 2012 Nov 26;55(22):9817-30.
Experimental Protocols
General Synthesis of 2-(3-oxo-1,3-diphenylpropyl)malonic Acid Derivatives
The synthesis of this compound and its analogs is typically achieved through a Michael addition of a substituted diethyl malonate to a chalcone (B49325) derivative, followed by hydrolysis of the resulting ester.
In-vivo Efficacy and Toxicity Profile of (R)-PS210: A Technical Guide
Disclaimer: Publicly available scientific literature and databases contain no specific information on a compound designated as "(R)-PS210". Therefore, this document serves as a comprehensive template to illustrate the structure and content of an in-depth technical guide on the in-vivo efficacy and toxicity of a novel compound. The data presented herein is for a fictional exemplar compound, "ECY" (Exemplar Compound Y), and is representative of typical preclinical findings for a novel kinase inhibitor.
In-vivo Efficacy of ECY in Human Tumor Xenograft Models
ECY has demonstrated significant anti-tumor activity in various preclinical cancer models. The primary efficacy endpoint in these studies was the inhibition of tumor growth in immunodeficient mice bearing human tumor xenografts.
Summary of Efficacy Data
The following table summarizes the in-vivo efficacy of ECY administered orally (PO) once daily (QD) for 14 days in different human cancer xenograft models.
| Xenograft Model | Tumor Type | Dose (mg/kg, PO, QD) | Tumor Growth Inhibition (%) | Statistical Significance (p-value) |
| A549 | Non-Small Cell Lung Cancer | 25 | 45 | <0.05 |
| 50 | 78 | <0.01 | ||
| HT-29 | Colorectal Carcinoma | 25 | 52 | <0.05 |
| 50 | 85 | <0.01 | ||
| Panc-1 | Pancreatic Carcinoma | 25 | 38 | <0.05 |
| 50 | 65 | <0.01 |
Experimental Protocol: Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of ECY in a human tumor xenograft model in mice.
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
Tumor Implantation: 5 x 10^6 A549 human non-small cell lung cancer cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel were implanted subcutaneously into the right flank of each mouse.
Study Groups:
-
Group 1: Vehicle control (0.5% methylcellulose (B11928114) in water), administered orally (PO), once daily (QD).
-
Group 2: ECY (25 mg/kg), formulated in vehicle, administered PO, QD.
-
Group 3: ECY (50 mg/kg), formulated in vehicle, administered PO, QD.
Treatment: Dosing was initiated when tumors reached an average volume of 100-150 mm³. Treatment was administered for 14 consecutive days.
Monitoring:
-
Tumor volume was measured twice weekly using digital calipers and calculated using the formula: (Length x Width²) / 2.
-
Body weight was recorded twice weekly as a measure of general toxicity.
-
Clinical signs of toxicity were monitored daily.
Endpoint: The study was terminated when tumors in the vehicle control group reached a predetermined size (e.g., 1500 mm³) or after 14 days of treatment, whichever came first. Tumors were then excised and weighed.
Data Analysis: Tumor growth inhibition (TGI) was calculated as: (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100%. Statistical significance was determined using a one-way ANOVA with Dunnett's post-hoc test.
(R)-PS210 Target Identification and Validation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of (R)-PS210, a significant modulator of the PDK1 signaling pathway. This document details the mechanism of action, experimental protocols for its characterization, and quantitative data, offering a valuable resource for researchers in drug discovery and development.
Core Concepts: this compound and its Target, PDK1
This compound is the R-enantiomer of the compound PS210. It functions as a substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2] PDK1 is a master kinase that plays a crucial role in the PI3K/Akt signaling pathway, a cascade frequently dysregulated in cancer and other diseases. This compound exerts its effect by binding to the PIF (PDK1-interacting fragment)-binding pocket, an allosteric site on the PDK1 kinase domain.[1][3]
Interestingly, while this compound acts as an activator of PDK1 in vitro, its prodrug form, PS423, exhibits substrate-selective inhibitory effects within a cellular context.[4][5] Specifically, PS423 inhibits the PDK1-mediated phosphorylation and activation of S6 Kinase (S6K), a downstream effector involved in protein synthesis and cell growth, without affecting the phosphorylation of another key PDK1 substrate, Akt (also known as Protein Kinase B).[2][4] This substrate selectivity presents a compelling therapeutic strategy for targeting specific branches of the PI3K/Akt pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | PDK1 | Cell-Free Kinase Activity | AC50 | 1.8 µM | [1] |
| PS210 (racemic) | PDK1 | Binding Affinity | Kd | 3 µM | [5] |
Table 1: In Vitro Activity of this compound and PS210
| Compound | Cellular Target | Effect | Downstream Substrate Affected | Downstream Substrate Unaffected | Reference |
| PS423 (prodrug of PS210) | PDK1 | Substrate-selective inhibition | S6K phosphorylation | Akt phosphorylation | [4][5] |
Table 2: Cellular Activity of PS210 Prodrug (PS423)
Signaling Pathway
The mechanism of action of this compound and its prodrug centers on the PI3K/Akt/mTOR signaling pathway. PDK1 is a critical node in this pathway, responsible for activating multiple downstream kinases. The substrate-selective inhibition observed with the prodrug of PS210 highlights the nuanced regulation within this pathway and offers a targeted therapeutic approach.
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the target identification and validation of this compound and its analogs, based on the study by Busschots et al. (2012) and other relevant literature.
In Vitro PDK1 Kinase Activity Assay (Target Identification & Validation)
This assay is used to determine the direct effect of this compound on the enzymatic activity of PDK1.
Objective: To quantify the activation of PDK1 by this compound.
Materials:
-
Recombinant human PDK1 enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EGTA, 10 mM MgCl2, 0.1% β-mercaptoethanol)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays)
-
PDK1 substrate peptide (e.g., T308tide, a peptide derived from the activation loop of Akt)
-
This compound dissolved in DMSO
-
96-well plates
-
Scintillation counter or luminometer
Protocol:
-
Prepare a reaction mixture containing kinase buffer, recombinant PDK1, and the substrate peptide in each well of a 96-well plate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).
-
Quantify the phosphorylation of the substrate peptide. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity using a scintillation counter. For luminescence-based assays (e.g., ADP-Glo™), the amount of ADP produced is measured.
-
Plot the kinase activity against the concentration of this compound to determine the AC50 value (the concentration at which 50% of maximal activation is achieved).
Cellular Phosphorylation Assay (Target Validation)
This assay assesses the effect of the prodrug PS423 on the phosphorylation of PDK1's downstream substrates in a cellular environment.
Objective: To determine the substrate-selective inhibition of PDK1 by PS423 in cells.
Materials:
-
Human cell line (e.g., HEK293)
-
Cell culture medium and supplements
-
PS423 dissolved in DMSO
-
Serum (for starvation and stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescence detection reagents and imaging system
Protocol:
-
Cell Culture and Treatment:
-
Culture HEK293 cells to ~80% confluency.
-
Serum-starve the cells for a specified period (e.g., 16 hours) to reduce basal signaling.
-
Pre-treat the cells with various concentrations of PS423 or DMSO for a defined time (e.g., 1-2 hours).
-
Stimulate the cells with a growth factor (e.g., serum or insulin) for a short period (e.g., 30 minutes) to activate the PI3K/Akt pathway.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with primary antibodies against phospho-S6K, total S6K, phospho-Akt, total Akt, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein levels to the total protein levels to determine the specific effect on phosphorylation.
-
Conclusion
This compound and its prodrug PS423 represent valuable chemical tools for dissecting the complexities of the PDK1 signaling pathway. The substrate-selective inhibition demonstrated by PS423 in cells offers a promising avenue for the development of targeted therapeutics that can modulate specific downstream branches of the PI3K/Akt pathway, potentially leading to more effective and less toxic treatments for a range of diseases. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. escholarship.org [escholarship.org]
- 2. The PIF-binding pocket in PDK1 is essential for activation of S6K and SGK, but not PKB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of the substrate specificity of the kinase PDK1 by distinct conformations of the full-length protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and pharmacodynamics of (R)-PS210
Initial investigations into the pharmacokinetics and pharmacodynamics of a compound designated as (R)-PS210 have yielded no publicly available data. Extensive searches across scientific databases and research publications have not identified any pharmacological agent with this specific name.
The designation "this compound" does not correspond to any known therapeutic agent, experimental drug, or research compound within the current body of scientific literature. This suggests that the compound may be proprietary and not yet disclosed in the public domain, or that the identifier is incorrect.
For researchers, scientists, and drug development professionals seeking information on this topic, it is crucial to verify the exact nomenclature and any alternative identifiers for the compound of interest. Without accurate identification, a thorough analysis of its pharmacokinetic and pharmacodynamic properties is not possible.
Pharmacokinetics, the study of how an organism affects a drug, and pharmacodynamics, the study of how a drug affects an organism, are fundamental to the drug development process. These studies typically involve a comprehensive suite of in vitro and in vivo experiments to determine a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its mechanism of action, efficacy, and safety.
Given the absence of information for "this compound," this guide cannot provide the requested in-depth technical details, data tables, experimental protocols, or signaling pathway diagrams. Should further identifying information become available, a comprehensive report can be compiled.
Hypothetical Experimental Workflow
To illustrate the typical approach for characterizing a novel compound, a generalized experimental workflow for pharmacokinetic and pharmacodynamic assessment is presented below. This workflow represents a standard process in preclinical drug development.
Caption: Generalized workflow for preclinical pharmacokinetic and pharmacodynamic evaluation.
This diagram outlines the parallel and interconnected nature of pharmacokinetic and pharmacodynamic studies. In vitro assays provide initial data that inform the design of in vivo experiments. The data from both arms are then integrated through PK/PD modeling to understand the relationship between drug concentration and its effect, which is critical for predicting clinical outcomes.
Researchers interested in the pharmacokinetics and pharmacodynamics of a specific compound are encouraged to consult established guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for detailed information on required studies and methodologies.
Early-Stage Research on (R)-PS210: A Review of Currently Available Data
Initial investigations into the therapeutic potential of the compound designated as (R)-PS210 have yielded no publicly available scientific literature, preclinical data, or documented experimental protocols. Extensive searches of established scientific databases and research publications have not identified any studies related to a molecule with this specific identifier in the context of drug development or therapeutic application.
At present, there is a significant absence of information regarding the mechanism of action, signaling pathways, or any quantitative data from preclinical or in-vitro studies for this compound. Consequently, it is not possible to provide a summary of its therapeutic potential, detail experimental methodologies, or generate visualizations of its biological activity.
This lack of information suggests that this compound may be a very early-stage compound with research that has not yet been published, a proprietary designation not in the public domain, or potentially an incorrect identifier.
Researchers, scientists, and drug development professionals interested in this molecule are encouraged to verify the designation and consult internal or proprietary databases for any available information. As no external data is available, the core requirements of this technical guide—data presentation in tables, detailed experimental protocols, and visualization of signaling pathways—cannot be fulfilled at this time. Further updates will be contingent on the public disclosure of research pertaining to this compound.
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Novel Compounds: A Template Using (R)-PS210 as an Exemplar
Disclaimer: Information regarding the specific experimental protocols, signaling pathways, and quantitative data for "(R)-PS210" is not available in the public domain. The following application notes and protocols are provided as a generalized template for the in vitro evaluation of a novel research compound, using "this compound" as a placeholder. Researchers should substitute the specific details of their compound of interest.
Introduction
These application notes provide a comprehensive framework for conducting initial cell-based assays to characterize the activity of a novel compound, exemplified here as this compound. The protocols outlined below cover essential preliminary experiments, including cytotoxicity assessment and a general method for investigating the compound's impact on a hypothetical signaling pathway. The provided templates for data presentation and workflow visualization are intended to serve as a guide for researchers in pharmacology, cell biology, and drug discovery.
Quantitative Data Summary
Effective data organization is crucial for the interpretation and comparison of experimental results. The following table provides a template for summarizing key quantitative data points obtained from in vitro studies of a novel compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Notes |
| IC50 (µM) | e.g., HeLa | [Insert Value] | 72-hour incubation |
| e.g., A549 | [Insert Value] | 72-hour incubation | |
| Optimal Concentration (µM) | e.g., HeLa | [Insert Value] | For downstream signaling assays |
| Treatment Duration (hours) | e.g., HeLa | [Insert Value] | For observing maximal effect on target |
Experimental Protocols
The following are detailed protocols for foundational cell culture experiments. These should be adapted based on the specific cell lines and experimental objectives.
General Cell Culture and Maintenance
This protocol describes the standard procedures for maintaining adherent cell lines, which are fundamental to all subsequent experiments.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)[1]
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (0.25%)
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Pre-warm all media and reagents to 37°C.[1]
-
When cells reach 80-90% confluency, aspirate the old medium.
-
Wash the cell monolayer with 5 mL of sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new T-75 flask containing fresh, pre-warmed complete growth medium.
-
Incubate at 37°C with 5% CO2.[2]
-
Change the medium every 2-3 days.
Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cells of interest
-
96-well plates
-
This compound stock solution (in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the cells and add 100 µL of the various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log concentration of this compound.
Visualizations
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language.
Hypothetical Signaling Pathway of this compound
This diagram illustrates a hypothetical mechanism of action for this compound, where it inhibits a kinase in a generic signaling cascade.
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow for Cytotoxicity Assay
This diagram outlines the key steps in determining the IC50 value of this compound.
References
Application Notes and Protocols for (R)-PS210 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent, substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It targets the PIF-binding pocket of PDK1, a key regulatory site. In vitro, this compound has been shown to activate PDK1 with an AC50 value of 1.8 μM. However, it is crucial to note that its prodrug, PS423, has been observed to act as a substrate-selective inhibitor of PDK1 in cellular assays, specifically inhibiting the phosphorylation of substrates that require docking to the PIF pocket, such as S6K, while not affecting others like Akt/PKB.[1] This dual nature—activation in vitro by the parent compound and selective inhibition in cells by its prodrug—requires careful consideration when designing and interpreting in vivo studies.
These application notes provide a comprehensive guide for the use of this compound and its related compounds in animal models, drawing upon available data for allosteric PDK1 modulators.
Mechanism of Action: The PI3K/PDK1 Signaling Pathway
PDK1 is a central kinase in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, survival, and metabolism. Upon activation by upstream signals, such as growth factors, PDK1 phosphorylates and activates a range of downstream targets, including Akt, S6K, and PKC. This compound, by binding to the allosteric PIF pocket, modulates the conformation of PDK1, thereby influencing its activity towards its substrates.
Data Presentation: In Vivo Efficacy of a Related Allosteric PDK1 Agonist (PS48) in an Alzheimer's Disease Mouse Model
Due to the limited availability of specific in vivo quantitative data for this compound, the following table summarizes the reported effects of a structurally related allosteric PDK1 agonist, PS48, in a transgenic mouse model of Alzheimer's disease (APP/PS1). This data is presented as a reference for designing and evaluating studies with this compound.
| Parameter | Animal Model | Treatment Group | Dosage | Route of Administration | Observation | Reference |
| Target Engagement | APP/PS1 Transgenic Mice | PS48 | 10 mg/kg | Oral gavage | Increased phosphorylation of Akt at T308 in the brain. | Bel-Ami et al., 2025 |
| Behavioral Outcome | APP/PS1 Transgenic Mice | PS48 | 10 mg/kg | Oral gavage | Significant improvement in learning and memory in behavioral tests. | Bel-Ami et al., 2025 |
| Cellular Viability | In vitro neuronal cell model | PS48 | 10 nM - 1 µM | - | Restored neuronal cell viability in the presence of β-amyloid. | Bel-Ami et al., 2025 |
| Synaptic Plasticity | In vitro rat prefrontal cortical slices | PS48 | 10 nM - 1 µM | - | Mitigated β-amyloid-induced deficits in long-term potentiation (LTP). | Bel-Ami et al., 2025 |
Experimental Protocols
The following protocols are adapted from studies utilizing allosteric PDK1 modulators and provide a framework for conducting in vivo experiments with this compound.
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. The concentration will depend on the final desired dose.
-
For in vivo administration, a common vehicle formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A suggested ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
To prepare the dosing solution, first dissolve the required amount of this compound stock solution in PEG300.
-
Add Tween-80 and mix thoroughly.
-
Finally, add the saline and vortex until a clear solution is obtained.
-
Prepare the vehicle control using the same percentages of DMSO, PEG300, Tween-80, and saline without the compound.
Note: The solubility of this compound in this vehicle is reported to be ≥ 5.75 mg/mL.[2] It is recommended to perform a small-scale solubility test before preparing a large batch.
Animal Model and Dosing Regimen (Example: Neurodegenerative Disease Model)
This protocol is based on the study using the allosteric PDK1 agonist PS48 in an Alzheimer's disease mouse model.
Animal Model:
-
APP/PS1 transgenic mice or other relevant neurodegenerative disease models.
-
Age-matched wild-type littermates as controls.
Dosing:
-
Dose: Based on the PS48 study, a starting dose of 10 mg/kg can be considered. However, a dose-response study is highly recommended to determine the optimal dose for this compound.
-
Route of Administration: Oral gavage is a common and effective route for this class of compounds.
-
Frequency: Once daily administration is a typical starting point, but the frequency may need to be adjusted based on the pharmacokinetic profile of this compound.
-
Duration: The duration of treatment will depend on the specific aims of the study and the progression of the disease model. In the PS48 study, treatment was administered for a period of weeks.
Assessment of Target Engagement and Efficacy
a. Western Blot Analysis for Phosphorylated Downstream Targets:
-
At the end of the treatment period, euthanize the animals and harvest the tissue of interest (e.g., brain, tumor).
-
Prepare tissue lysates using appropriate lysis buffers containing phosphatase and protease inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membranes with primary antibodies against phosphorylated and total forms of PDK1 downstream targets (e.g., p-Akt (Thr308), total Akt, p-S6K (Thr389), total S6K).
-
Use appropriate secondary antibodies and a chemiluminescence detection system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
b. Behavioral Assays (for CNS applications):
-
For neurodegenerative disease models, a battery of behavioral tests can be employed to assess cognitive function, such as the Morris water maze, Y-maze, or novel object recognition test.
c. Tumor Growth Inhibition (for oncology applications):
-
For cancer models, tumor volume should be measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blot).
Important Considerations and Caveats
-
This compound vs. its Prodrug PS423: It is critical to distinguish between the in vitro effects of this compound and the potential in vivo effects of its prodrug, PS423. While this compound is an activator, PS423 has been shown to be a substrate-selective inhibitor in cells.[1] Researchers should carefully consider which compound is more relevant to their biological question and be mindful of the metabolic conversion of the prodrug in vivo.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): It is highly recommended to conduct PK/PD studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound or its prodrug in the chosen animal model. This will inform the optimal dosing regimen and help correlate drug exposure with the observed biological effects.
-
Toxicity: A maximum tolerated dose (MTD) study should be performed to identify a safe and effective dose range for the in vivo experiments.
By following these guidelines and considering the unique properties of this compound and its prodrug, researchers can design and execute robust in vivo studies to investigate its therapeutic potential in various disease models.
References
- 1. Study of the PDK1/AKT signaling pathway using selective PDK1 inhibitors, HCS, and enhanced biochemical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDK1 inhibition reduces autophagy and cell senescence through the PI3K/AKT signalling pathway in a cigarette smoke mouse emphysema model - PMC [pmc.ncbi.nlm.nih.gov]
(R)-PS210: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). As the R-enantiomer of PS210, this small molecule modulator targets the PIF-binding pocket of PDK1, a key regulator in the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer and other diseases. The activation of PDK1 by this compound is highly specific, offering a valuable tool for investigating the nuanced roles of PDK1 in cellular processes. In cellular applications, its corresponding prodrug, PS423, has been utilized to achieve substrate-selective inhibition of PDK1, demonstrating the versatility of this chemical scaffold in probing PDK1 function.
These application notes provide an overview of this compound's mechanism of action, guidelines for its dosage and administration in preclinical models, and detailed experimental protocols for its use in both in vitro and in vivo research settings.
Mechanism of Action
This compound functions as a substrate-selective allosteric activator of PDK1.[1][2] It binds to the PDK1-interacting fragment (PIF) pocket on the kinase, a site distinct from the ATP-binding pocket.[1][2] This binding event induces a conformational change in PDK1, stabilizing the active state of the enzyme and enhancing its catalytic activity towards specific substrates. In vitro studies have demonstrated that this compound activates PDK1 with a half-maximal activation concentration (AC50) of 1.8 μM.[1][2]
Conversely, the prodrug PS423, which is converted to PS210 in cells, acts as a substrate-selective inhibitor. It has been shown to inhibit the phosphorylation and activation of S6K, a substrate that requires docking to the PIF-pocket, without affecting other PDK1 substrates like PKB/Akt.[3] This unique mode of action allows for the targeted modulation of specific branches of the PDK1 signaling network.
The signaling pathway can be visualized as follows:
Caption: PDK1 signaling pathway and the allosteric activation by this compound.
Data Presentation
In Vitro Activity of this compound
| Compound | Target | Assay | Activity (AC50) | Fold Activation (vs. DMSO) | Reference |
| This compound | PDK1 | Cell-Free Kinase Activity | 1.8 μM | 5.5 | [1][2] |
In Vivo Formulation of this compound
| Vehicle Composition | Solubility | Notes | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 5.75 mg/mL (15.12 mM) | Prepare fresh for each use. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 5.75 mg/mL (15.12 mM) | Suitable for longer-term studies if stored properly. | [4] |
| 10% DMSO, 90% corn oil | ≥ 5.75 mg/mL (15.12 mM) | Consider for oral administration routes. | [4] |
Note: While in vivo efficacy in inhibiting cancer cell growth in mice has been reported, specific dosage, administration routes, and schedules from primary literature are not publicly available at this time. The formulation data is provided based on the manufacturer's product data sheet.
Experimental Protocols
In Vitro PDK1 Kinase Activity Assay
This protocol is designed to measure the activation of PDK1 by this compound in a cell-free system.
Materials:
-
Recombinant human PDK1 enzyme
-
PDKtide (substrate peptide)
-
This compound
-
ATP (γ-³²P-ATP for radioactive detection or cold ATP for antibody-based detection)
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
DMSO (for compound dilution)
-
96-well plates
-
Scintillation counter or appropriate detection system for non-radioactive methods
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in kinase buffer to achieve a range of desired concentrations. Include a DMSO-only control.
-
In a 96-well plate, add the diluted this compound or DMSO control.
-
Add recombinant PDK1 enzyme to each well and incubate for 10 minutes at room temperature to allow for compound binding.
-
Add the PDKtide substrate to each well.
-
Initiate the kinase reaction by adding ATP (containing a tracer amount of γ-³²P-ATP if using radioactive detection).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose membrane or filter plate.
-
Wash the membrane/plate extensively to remove unincorporated ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the kinase activity against the concentration of this compound to determine the AC50 value.
Caption: Workflow for the in vitro PDK1 kinase activity assay.
In Vivo Xenograft Tumor Model Protocol (General Guideline)
This protocol provides a general framework for evaluating the efficacy of this compound's prodrug (PS423) in a subcutaneous cancer xenograft model. Specific details such as cell line, mouse strain, and dosing regimen should be optimized for the particular research question.
Materials:
-
Cancer cell line of interest (e.g., PC-3 for prostate cancer)
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
PS423 (prodrug of PS210)
-
Vehicle for in vivo administration (see table above)
-
Matrigel (optional)
-
Sterile PBS and cell culture medium
-
Syringes and needles
-
Calipers for tumor measurement
Procedure:
-
Cell Culture and Preparation:
-
Culture cancer cells under standard conditions to ~80% confluency.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS (or serum-free medium) and Matrigel at a concentration of 1-5 x 10⁷ cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a fresh dosing solution of PS423 in the chosen vehicle on each day of treatment.
-
Administer PS423 to the treatment group via the desired route (e.g., intraperitoneal injection or oral gavage). The control group should receive the vehicle only. Dosage and schedule need to be determined empirically.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of morbidity.
-
-
Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight and volume can be compared between the treatment and control groups.
-
Further analysis, such as immunohistochemistry or western blotting of tumor lysates, can be performed to assess target engagement and downstream signaling.
-
Caption: General workflow for an in vivo xenograft tumor model study.
Conclusion
This compound and its prodrug PS423 represent valuable chemical tools for the investigation of PDK1 signaling. The provided protocols offer a starting point for researchers to explore the therapeutic potential and biological functions of modulating PDK1 activity in a substrate-selective manner. It is recommended that researchers consult the primary literature and optimize these protocols for their specific experimental systems.
References
- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(3-Oxo-1,3-diphenylpropyl)malonic acids as potent allosteric ligands of the PIF pocket of phosphoinositide-dependent kinase-1: development and prodrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (R)-PS210 in Biochemical Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent, substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).[1][2][3] As the R-enantiomer of PS210, it specifically targets the PIF-binding pocket of PDK1, a key protein kinase in the PI3K/Akt signaling pathway.[1][2][3] PDK1 is a master regulator of a subgroup of the AGC kinase family and is implicated in various cellular processes, including cell growth, proliferation, and survival.[4][5] Dysregulation of the PDK1 signaling pathway is associated with numerous human cancers, making it a significant target for drug discovery.[4] this compound serves as a valuable tool for studying the activation mechanisms of PDK1 and for the development of novel therapeutic agents.
These application notes provide detailed protocols for the use of this compound in standard biochemical assays to characterize its activity and interaction with PDK1.
Mechanism of Action
This compound functions as an allosteric activator by binding to the PDK1-interacting fragment (PIF) pocket on the catalytic domain of PDK1.[6][7] This binding event induces a conformational change in the enzyme, leading to its activation. This mechanism is distinct from activators that bind to the ATP-binding site. The activation of PDK1 by this compound is substrate-selective, enhancing the phosphorylation of downstream targets like Akt at threonine 308 (Thr308).
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in biochemical assays as reported in the literature.
| Parameter | Value | Assay Type | Reference |
| AC50 | 1.8 µM | Cell-Free Kinase Activity Assay | [1][3] |
| Maximum Activation | 5.5-fold (compared to DMSO control) | Cell-Free Kinase Activity Assay | [1][3] |
Signaling Pathway
The following diagram illustrates the central role of PDK1 in the PI3K/Akt signaling pathway, which is allosterically modulated by this compound.
Caption: Simplified PDK1 signaling pathway.
Experimental Protocols
Cell-Free Kinase Activity Assay for AC50 Determination
This protocol describes a common method to determine the concentration of this compound required to activate PDK1 by 50% of its maximum activation (AC50). A widely used format is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., a synthetic peptide containing the Akt Thr308 phosphorylation site)
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
-
Prepare Kinase Reaction Mix: In each well of the plate, add the following components:
-
Kinase assay buffer
-
Recombinant PDK1 enzyme (concentration to be optimized, e.g., 5-10 ng/well)
-
PDK1 substrate peptide (concentration near its Km for PDK1)
-
Diluted this compound or DMSO (for control)
-
-
Initiate the Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for PDK1.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Terminate the Reaction and Detect ADP:
-
Measure Luminescence: Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the DMSO control (basal activity).
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
-
Caption: Workflow for the cell-free kinase assay.
Thermal Shift Assay (TSA) for Target Engagement
This protocol is used to confirm the direct binding of this compound to PDK1 by measuring the change in the thermal stability of the protein upon ligand binding.
Materials:
-
Recombinant human PDK1 enzyme
-
This compound
-
SYPRO™ Orange dye (or similar fluorescent dye that binds to hydrophobic regions of unfolded proteins)
-
Assay buffer (e.g., PBS or HEPES-buffered saline)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
Prepare Reagents:
-
Dilute PDK1 enzyme in the assay buffer to a final concentration of, for example, 2 µM.
-
Prepare a stock solution of this compound in DMSO and then dilute it in the assay buffer to the desired final concentrations.
-
Dilute the SYPRO™ Orange dye in the assay buffer according to the manufacturer's instructions.
-
-
Set up the Assay Plate: In a 96-well PCR plate, combine:
-
PDK1 enzyme solution
-
This compound dilution or DMSO (for control)
-
Diluted SYPRO™ Orange dye
-
-
Thermal Denaturation:
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to ramp the temperature from, for example, 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of the SYPRO™ Orange dye at each temperature increment.
-
-
Data Analysis:
-
Plot the fluorescence intensity against temperature to generate a melt curve for each sample.
-
Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded (the midpoint of the transition).
-
A significant increase in the Tm in the presence of this compound compared to the DMSO control indicates direct binding of the compound to PDK1.
-
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. For research use only. Not for use in diagnostic procedures.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-(3-Oxo-1,3-diphenylpropyl)malonic acids as potent allosteric ligands of the PIF pocket of phosphoinositide-dependent kinase-1: development and prodrug concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and allosteric effects of low-molecular-weight activators on the protein kinase PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
Application of (R)-PS210 in High-Throughput Screening for Novel PDK1 Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a potent and selective, substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1). It targets the PIF (protein kinase C-related kinase 2 (PRK2)-interacting fragment) binding pocket, a regulatory site on the PDK1 kinase domain. Unlike ATP-competitive inhibitors, allosteric modulators like this compound offer a promising avenue for achieving higher selectivity and developing novel therapeutic agents. This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel PDK1 activators.
PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, a cascade central to cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. The development of small molecule activators of PDK1 could have therapeutic potential in various contexts.
Mechanism of Action and Signaling Pathway
This compound binds to the PIF pocket on the N-terminal lobe of the PDK1 kinase domain. This pocket is a docking site for the hydrophobic motif of many of PDK1's downstream substrate kinases. By binding to this allosteric site, this compound induces a conformational change in PDK1, leading to its activation and subsequent phosphorylation of its substrates, most notably Akt (also known as Protein Kinase B).
The PI3K/AKT/PDK1 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting both PDK1 and Akt to the plasma membrane via their pleckstrin homology (PH) domains. At the membrane, PDK1 phosphorylates and activates Akt, which in turn phosphorylates a multitude of downstream targets to regulate diverse cellular processes.
Below is a diagram illustrating the PDK1 signaling pathway.
High-Throughput Screening for PDK1 Activators
The identification of novel PDK1 activators can be efficiently achieved through HTS campaigns. Biochemical assays are well-suited for this purpose, offering a robust and scalable platform. Technologies such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaScreen are particularly advantageous due to their homogeneous "mix-and-read" formats, high sensitivity, and low susceptibility to interference from library compounds.
Data Presentation
The following table summarizes key quantitative parameters for a hypothetical HTS assay designed to identify PDK1 activators, using this compound as a reference compound. These values are representative of a robust and well-optimized assay.
| Parameter | This compound (Reference) | Test Compound (Hypothetical Hit) | Assay Quality Metric | Value |
| AC50 (Activation) | 1.8 µM | 0.5 µM | Z'-Factor | 0.75 |
| Maximum Activation | 5.5-fold | 6.2-fold | Signal-to-Background (S/B) Ratio | >10 |
| Mechanism of Action | Allosteric Activator | Allosteric Activator | Signal Window | >5 |
Note: The AC50 value for this compound is based on published data. The data for the hypothetical test compound and the assay quality metrics are representative values for a successful HTS campaign. The Z'-factor is a statistical indicator of assay quality, with values between 0.5 and 1.0 indicating an excellent assay for HTS.[1][2]
Experimental Protocols
TR-FRET Based PDK1 Activation Assay
This protocol describes a generic TR-FRET assay for identifying PDK1 activators. The assay measures the phosphorylation of a biotinylated peptide substrate by PDK1.
Principle: A biotinylated peptide substrate derived from a known PDK1 substrate (e.g., Akt) is used. Upon phosphorylation by PDK1, a terbium-labeled anti-phospho-specific antibody binds to the phosphorylated peptide. The biotinylated peptide is captured by streptavidin-conjugated XL665 (acceptor). When the terbium-labeled antibody (donor) and the acceptor are brought into proximity through this binding event, FRET occurs, generating a detectable signal. Activators of PDK1 will increase the rate of substrate phosphorylation, leading to a higher TR-FRET signal.
Materials:
-
Recombinant human PDK1 enzyme
-
Biotinylated peptide substrate (e.g., Biotin-Akt(Thr308tide))
-
Terbium-labeled anti-phospho-Akt(Thr308) antibody
-
Streptavidin-XL665
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA, 1 mM DTT
-
ATP solution
-
Stop/Detection Buffer: Assay buffer containing EDTA
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well low-volume black plates
Protocol:
-
Compound Plating:
-
Prepare serial dilutions of test compounds and this compound in DMSO.
-
Using an acoustic dispenser, transfer a small volume (e.g., 20 nL) of each compound dilution to the assay plate. Also, dispense DMSO for negative controls.
-
-
Enzyme/Substrate Mix Preparation:
-
Prepare a master mix of PDK1 and biotinylated peptide substrate in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and near the Km for the peptide substrate.
-
-
Enzyme/Substrate Addition:
-
Dispense the enzyme/substrate mix into each well of the assay plate.
-
-
Incubation:
-
Incubate the plate for 15-30 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
-
Initiation of Kinase Reaction:
-
Prepare an ATP solution in assay buffer. The final ATP concentration should be at or near its Km for PDK1.
-
Add the ATP solution to all wells to start the kinase reaction.
-
-
Reaction Incubation:
-
Incubate the plate for 60-120 minutes at room temperature. The optimal time should be determined to ensure the reaction is in the linear range.
-
-
Termination and Detection:
-
Prepare a stop/detection buffer containing EDTA, terbium-labeled anti-phospho-antibody, and streptavidin-XL665.
-
Add the stop/detection buffer to all wells to terminate the kinase reaction and initiate the detection process.
-
-
Final Incubation:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Signal Reading:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at both ~620 nm (terbium) and ~665 nm (acceptor).
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
AlphaScreen Based PDK1 Activation Assay
This protocol outlines an AlphaScreen assay for the discovery of PDK1 activators.
Principle: A biotinylated peptide substrate is phosphorylated by PDK1. The phosphorylated substrate is then captured by streptavidin-coated Donor beads and an anti-phospho-specific antibody conjugated to an Acceptor bead. When the Donor and Acceptor beads are brought into close proximity, a chemiluminescent signal is generated. PDK1 activators will increase the amount of phosphorylated substrate, resulting in a stronger AlphaScreen signal.
Materials:
-
Recombinant human PDK1 enzyme
-
Biotinylated peptide substrate
-
Anti-phospho-specific antibody
-
Streptavidin-coated Donor beads
-
Protein A-coated Acceptor beads
-
Assay Buffer: 25 mM HEPES pH 7.4, 10 mM MgCl₂, 0.01% Tween-20
-
ATP solution
-
This compound (positive control)
-
DMSO (vehicle control)
-
384-well or 1536-well white plates
Protocol:
-
Compound Plating:
-
As described in the TR-FRET protocol.
-
-
Kinase Reaction:
-
Prepare a reaction mix containing PDK1, biotinylated peptide substrate, and ATP in assay buffer.
-
Add the test compounds and controls to the assay plate.
-
Add the reaction mix to initiate the kinase reaction.
-
Incubate for 60-120 minutes at room temperature.
-
-
Detection:
-
Prepare a detection mix containing the anti-phospho-specific antibody, streptavidin-coated Donor beads, and Protein A-coated Acceptor beads in an appropriate buffer.
-
Add the detection mix to the assay wells.
-
-
Incubation:
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
-
Signal Reading:
-
Read the plate on an AlphaScreen-capable plate reader.
-
Workflow and Logic Diagrams
The following diagrams, generated using DOT language, illustrate the experimental workflow for a typical HTS campaign and the logical relationship for hit validation.
Conclusion
This compound serves as an invaluable tool compound for the development and validation of high-throughput screening assays aimed at discovering novel allosteric activators of PDK1. The detailed protocols and workflows provided herein offer a robust framework for researchers in academia and industry to initiate and execute successful HTS campaigns. The identification of new PDK1 activators holds significant promise for the development of innovative therapies for a range of human diseases.
References
Application Notes and Protocols for Flow Cytometry Analysis of (R)-PS210 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-PS210 is a substrate-selective, allosteric modulator of Phosphoinositide-Dependent Kinase 1 (PDK1), a key nodal protein kinase in the PI3K/Akt/mTOR signaling pathway.[][2][3] As the R enantiomer of PS210, this small molecule targets the PIF-binding pocket of PDK1, leading to either activation or inhibition of downstream signaling in a substrate-dependent manner.[][2][3] Given the central role of the PI3K/Akt/mTOR pathway in cell survival, proliferation, and metabolism, this compound is a compound of significant interest for therapeutic development, particularly in oncology.
Flow cytometry is an indispensable tool for elucidating the cellular effects of kinase modulators like this compound. This high-throughput technique allows for the rapid, quantitative analysis of multiple parameters at the single-cell level, providing critical insights into the mechanism of action of novel therapeutic compounds. These application notes provide detailed protocols for assessing the impact of this compound on key cellular processes using flow cytometry.
Key Applications
Flow cytometry can be employed to investigate a range of cellular responses to this compound treatment, including:
-
Apoptosis Induction: To determine if this compound induces programmed cell death.
-
Cell Cycle Arrest: To assess whether this compound halts cell cycle progression at specific phases.
-
Mitochondrial Health: To evaluate the impact of this compound on mitochondrial membrane potential, a key indicator of cellular stress and apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data obtained from flow cytometry analysis of a cancer cell line treated with this compound for 48 hours.
Table 1: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
| Treatment Group | Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 1 | 85.6 ± 3.4 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| This compound | 5 | 62.3 ± 4.5 | 25.1 ± 3.3 | 12.6 ± 2.1 |
| This compound | 10 | 40.1 ± 5.1 | 42.5 ± 4.8 | 17.4 ± 2.5 |
Table 2: Cell Cycle Analysis by Propidium Iodide Staining
| Treatment Group | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 0 | 55.4 ± 2.8 | 28.1 ± 1.9 | 16.5 ± 1.3 |
| This compound | 1 | 65.2 ± 3.1 | 20.5 ± 2.2 | 14.3 ± 1.5 |
| This compound | 5 | 78.9 ± 4.2 | 10.3 ± 1.8 | 10.8 ± 1.4 |
| This compound | 10 | 85.1 ± 3.9 | 5.7 ± 1.1 | 9.2 ± 1.2 |
Table 3: Mitochondrial Membrane Potential (ΔΨm) Analysis
| Treatment Group | Concentration (µM) | High ΔΨm (%) | Low ΔΨm (%) |
| Vehicle Control | 0 | 92.8 ± 2.5 | 7.2 ± 0.8 |
| This compound | 1 | 81.5 ± 3.7 | 18.5 ± 1.9 |
| This compound | 5 | 55.9 ± 4.9 | 44.1 ± 3.8 |
| This compound | 10 | 32.4 ± 5.3 | 67.6 ± 4.7 |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Long-Term Studies with (R)-PS210
Disclaimer: The following application notes and protocols are based on a hypothetical mechanism of action for (R)-PS210, as no specific information for a compound with this designation is publicly available. The purpose of this document is to provide a detailed framework for conducting long-term studies based on established best practices in preclinical research. The hypothetical target and signaling pathway have been chosen for illustrative purposes.
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor of the hypothetical Pro-inflammatory Signaling Kinase 210 (PSK210) . PSK210 is a critical downstream effector in the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway, which plays a central role in the pathogenesis of chronic inflammatory diseases. By inhibiting PSK210, this compound is designed to block the phosphorylation and subsequent activation of key transcription factors responsible for the expression of pro-inflammatory cytokines and chemokines. These application notes provide best practices and detailed protocols for conducting long-term preclinical studies to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.
Hypothetical Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action of this compound within the TNF-α signaling pathway. This compound acts by selectively inhibiting PSK210, thereby preventing the downstream activation of inflammatory gene expression.
Caption: Hypothetical signaling pathway for this compound.
Best Practices for Long-Term Preclinical Studies
Successful long-term in vivo studies require meticulous planning and execution to ensure the generation of reliable and reproducible data.
-
Study Design: A well-designed study should have clear objectives, a primary endpoint, and a statistical analysis plan defined before the study begins.[1] The experimental design should be robust enough to detect biologically relevant effects.
-
Animal Model Selection: The chosen animal model should accurately replicate the human disease condition being studied.[2][3] Factors such as species, strain, age, and sex of the animals can significantly influence study outcomes and should be carefully considered.[4]
-
Dosing Regimen: The dose, frequency, and route of administration should be determined based on preliminary pharmacokinetic and dose-range finding studies to mimic human exposure.[3][5]
-
Blinding and Randomization: To minimize bias, researchers should be blinded to the treatment allocation, and animals should be randomly assigned to treatment groups.
-
Ethical Considerations: All animal studies must adhere to ethical guidelines and receive approval from the appropriate institutional animal care and use committee.[3] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be implemented to minimize animal use and enhance welfare.[3]
-
Data Management: Robust data management practices are essential for maintaining data integrity and traceability.[4][6] The use of electronic lab notebooks (ELNs) and laboratory information management systems (LIMS) is highly recommended.[4]
Experimental Workflow for a Long-Term Study
The following diagram outlines a typical workflow for a long-term preclinical study of this compound.
Caption: General experimental workflow for long-term studies.
Detailed Experimental Protocols
Protocol 1: Long-Term Efficacy Study in a Collagen-Induced Arthritis (CIA) Mouse Model
This protocol outlines a long-term study to evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.
-
Materials:
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Positive control (e.g., methotrexate)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
DBA/1 mice (male, 8-10 weeks old)
-
-
Methodology:
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On Day 21, administer a booster immunization with 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment Administration:
-
Begin treatment on Day 21, upon the appearance of initial signs of arthritis.
-
Randomly assign mice to the following groups (n=10-15 per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound (low dose, daily oral gavage)
-
Group 3: this compound (high dose, daily oral gavage)
-
Group 4: Positive control (e.g., methotrexate, intraperitoneal injection, twice weekly)
-
-
Continue treatment for 28 days.
-
-
Efficacy Assessment:
-
Monitor body weight three times per week.
-
Score clinical signs of arthritis three times per week based on a scale of 0-4 for each paw (0=normal, 4=severe swelling and erythema).
-
Measure paw thickness using a digital caliper twice per week.
-
-
Terminal Procedures (Day 49):
-
Collect terminal blood samples via cardiac puncture for cytokine analysis and pharmacokinetic assessment.
-
Euthanize mice and collect hind paws for histopathological analysis.
-
-
-
Data Presentation:
| Group | Mean Arthritis Score (Day 49) | Mean Paw Thickness (mm, Day 49) | Serum IL-6 (pg/mL) |
| Vehicle | |||
| This compound (Low Dose) | |||
| This compound (High Dose) | |||
| Positive Control |
Protocol 2: 28-Day Repeated-Dose Toxicology Study in Rats
This protocol is designed to assess the safety profile of this compound following repeated administration.
-
Materials:
-
This compound
-
Vehicle control
-
Sprague-Dawley rats (male and female, 6-8 weeks old)
-
-
Methodology:
-
Treatment Administration:
-
Randomly assign rats to the following groups (n=10 per sex per group):
-
Group 1: Vehicle control (daily oral gavage)
-
Group 2: this compound (low dose)
-
Group 3: this compound (mid dose)
-
Group 4: this compound (high dose)
-
-
Administer the assigned treatment daily for 28 days.
-
-
In-Life Monitoring:
-
Conduct detailed clinical observations daily.
-
Measure body weight and food consumption twice weekly.
-
Perform ophthalmological examinations prior to the study and at termination.
-
-
Clinical Pathology (Day 29):
-
Collect blood samples for hematology and clinical chemistry analysis.
-
Collect urine samples for urinalysis.
-
-
Necropsy and Histopathology:
-
Perform a full necropsy on all animals.
-
Record organ weights.
-
Collect a comprehensive set of tissues for histopathological examination.
-
-
-
Data Presentation:
| Parameter | Vehicle | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hematology | ||||
| WBC (10^3/µL) | ||||
| RBC (10^6/µL) | ||||
| Hemoglobin (g/dL) | ||||
| Clinical Chemistry | ||||
| ALT (U/L) | ||||
| AST (U/L) | ||||
| Creatinine (mg/dL) | ||||
| Organ Weights (g) | ||||
| Liver | ||||
| Kidneys |
Protocol 3: Pharmacokinetic (PK) Study in Mice
This protocol aims to determine the pharmacokinetic profile of this compound after a single oral dose.
-
Materials:
-
This compound
-
Vehicle control
-
C57BL/6 mice (male, 8-10 weeks old)
-
-
Methodology:
-
Dosing:
-
Administer a single oral dose of this compound to a cohort of mice.
-
-
Sample Collection:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).
-
-
-
Data Presentation:
| PK Parameter | Value |
| Cmax (ng/mL) | |
| Tmax (hr) | |
| AUC (0-t) (nghr/mL) | |
| AUC (0-inf) (nghr/mL) | |
| t1/2 (hr) | |
| CL/F (mL/hr/kg) | |
| Vd/F (L/kg) |
By following these best practices and detailed protocols, researchers can generate the comprehensive data necessary to evaluate the long-term efficacy and safety of this compound, supporting its further development.
References
- 1. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Essential role of P-glycoprotein in the mechanism of action of oliceridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. [PDF] Drug Development and Critical Analysis of the Reliability of Preclinical Studies | Semantic Scholar [semanticscholar.org]
- 6. Effect of synthetic peptides representing the hypervariable region of p21ras on Xenopus laevis oocyte maturation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (R)-PS210 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with (R)-PS210, a substrate-selective allosteric activator of PDK1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of PS210 and functions as a substrate-selective allosteric activator of 3-Phosphoinositide-Dependent Protein Kinase-1 (PDK1).[1][2] It targets the PIF-binding pocket of PDK1.[1][2] This activation is part of the PI3K/Akt/mTOR signaling pathway.[2] this compound has been shown to have an AC50 value of 1.8 µM in a cell-free kinase activity assay, resulting in a 5.5-fold increase in PDK1 activation compared to a DMSO control.[2]
Q2: What is the PI3K/Akt/mTOR signaling pathway?
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3.[4] PIP3 recruits both PDK1 and Akt to the plasma membrane, where PDK1 phosphorylates and activates Akt.[4][5] Activated Akt then influences numerous downstream targets, including the mTORC1 complex, to control protein synthesis and cell growth.[5]
Q3: How should I store and handle this compound?
Proper storage and handling are critical to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 2 years |
| In DMSO | -80°C | 6 months |
| In DMSO | 4°C | 2 weeks |
Table 1: Recommended Storage Conditions for this compound. [1][6]
It is recommended to prepare and use solutions on the same day.[6] If stock solutions are necessary, they should be stored as aliquots in tightly sealed vials at -20°C for up to one month.[6] Before use, allow the product to equilibrate to room temperature for at least one hour prior to opening the vial.[6]
Q4: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[2] To prepare a stock solution, dissolve the powdered compound in DMSO. For example, to create a 10 mM stock solution, you would dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle vortexing or sonication may be required to fully dissolve the compound.[2]
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 2.6294 mL | 13.1472 mL | 26.2943 mL |
| 5 mM | 0.5259 mL | 2.6294 mL | 5.2589 mL |
| 10 mM | 0.2629 mL | 1.3147 mL | 2.6294 mL |
Table 2: Solvent Volumes for this compound Stock Solutions. [2]
Troubleshooting Experimental Variability
Inconsistent results in experiments with this compound can arise from several factors. This section provides a systematic approach to troubleshooting common issues.
Issue 1: High Variability Between Replicate Wells
High variability across replicate wells is a frequent challenge that can often be resolved by optimizing experimental technique.
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.[7] |
| Inadequate Reagent Mixing | Thoroughly mix all components before and after addition to the assay plate to avoid concentration gradients. |
| Edge Effects | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper plate sealing and incubation conditions.[7][8] |
| Inconsistent Incubation Times | Use a multi-channel pipette or automated liquid handler to start and stop reactions simultaneously.[7] |
Table 3: Troubleshooting High Variability.
Issue 2: Inconsistent IC50/AC50 Values
Fluctuations in the calculated IC50 or AC50 value for your compound can be frustrating. The following steps can help improve the consistency of this critical parameter.
| Potential Cause | Troubleshooting Step |
| Variable Enzyme Activity | Ensure the kinase is active and has not undergone multiple freeze-thaw cycles. Aliquot the enzyme upon receipt. Use a consistent lot of the enzyme for a series of experiments. |
| Substrate Quality | Verify the purity and correct sequence of peptide substrates. Ensure the substrate concentration is well above the Km for the enzyme. |
| ATP Concentration | Use a consistent and appropriate concentration of ATP for the specific kinase and assay format. Be aware that in vitro assays are often performed at ATP concentrations lower than physiological levels.[7] |
| Compound Solubility and Stability | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of this compound under the final assay conditions. Confirm the compound's stability in the assay buffer over the experiment's duration.[8] |
Table 4: Troubleshooting Inconsistent IC50/AC50 Values.
Issue 3: No or Low PDK1 Activation
If you observe lower than expected or no activation of PDK1 with this compound, consider the following.
| Potential Cause | Troubleshooting Step |
| Inactive this compound | Ensure the compound has been stored correctly and has not expired. Prepare fresh stock solutions. |
| Inactive PDK1 Enzyme | Verify the activity of the PDK1 enzyme with a known activator or by checking for basal activity. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Conditions | Optimize buffer components, pH, and salt concentrations. Ensure the presence of necessary cofactors. |
| Sub-optimal this compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for PDK1 activation. The reported AC50 is 1.8 µM.[2] |
Table 5: Troubleshooting Low PDK1 Activation.
Experimental Protocols
General Protocol for an In Vitro PDK1 Kinase Assay
This protocol provides a general guideline for assessing PDK1 activity in the presence of this compound. Specific concentrations and incubation times may require optimization.
Materials:
-
Recombinant human PDK1 kinase
-
Biotinylated peptide substrate (e.g., from a kinase assay kit)
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
ATP
-
Kinase quench buffer (e.g., containing EDTA)
-
Detection reagents (e.g., phospho-specific antibody)
Procedure:
-
Prepare a master mix of the kinase assay buffer, recombinant PDK1, and the biotinylated peptide substrate.
-
Dispense the master mix into the wells of a microplate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the activator to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).[9]
-
Stop the reaction by adding the kinase quench buffer.
-
Proceed with the detection steps as per the manufacturer's instructions for your specific assay format (e.g., addition of a phospho-specific antibody and detection reagent).
-
Measure the signal (e.g., fluorescence, luminescence) using a plate reader.
-
Analyze the data to determine the AC50 of this compound.
Visualizing Key Processes
To aid in understanding the experimental context and troubleshooting logic, the following diagrams are provided.
References
- 1. This compound Datasheet DC Chemicals [dcchemicals.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PS210|1221962-86-2|COA [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
Optimizing (R)-PS210 Concentration for In-Vitro Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in-vitro use of (R)-PS210, a substrate-selective allosteric activator of phosphoinositide-dependent protein kinase 1 (PDK1).
FAQs: Understanding this compound
Q1: What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of PS210, a small molecule that acts as a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1). It functions by binding to the PIF-binding pocket on the PDK1 catalytic domain, a site distinct from the active site. This binding induces a conformational change in PDK1 that enhances its catalytic activity towards a subset of its substrates.
Q2: What is the PDK1 signaling pathway?
PDK1 is a master kinase that plays a crucial role in the PI3K/AKT signaling pathway, which is vital for cell growth, proliferation, survival, and metabolism.[1] Upon activation by upstream signals (e.g., growth factors), phosphatidylinositol 3-kinase (PI3K) generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane. PIP3 recruits both PDK1 and its key substrate, Akt (also known as Protein Kinase B), to the membrane. PDK1 then phosphorylates and activates Akt at Threonine 308 (Thr308).[2] Activated Akt proceeds to phosphorylate a multitude of downstream targets, regulating various cellular processes. PDK1 also activates other AGC family kinases, including p70 S6 kinase (S6K), serum and glucocorticoid-induced kinase (SGK), and protein kinase C (PKC) isoforms.[3][4]
Q3: What is the reported activity of this compound?
In a cell-free kinase activity assay, this compound was found to have an AC50 (concentration resulting in 50% of maximal activation) of 1.8 µM towards PDK1.[5] The maximum activation of PDK1 with this compound was reported to be 5.5-fold higher than the DMSO control.[5]
Troubleshooting Guides
Issue 1: No or low activation of PDK1 downstream signaling.
-
Possible Cause 1: Suboptimal this compound concentration.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Start with a concentration range around the reported AC50 of 1.8 µM (e.g., 0.1 µM to 20 µM).
-
-
Possible Cause 2: Incorrect solvent or poor solubility.
-
Troubleshooting Step: this compound is soluble in DMSO. Ensure the final DMSO concentration in your cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
-
Possible Cause 3: Cell line is not responsive.
-
Troubleshooting Step: Confirm that your cell line expresses sufficient levels of PDK1 and the downstream target of interest (e.g., Akt). Check for mutations in the PIF-binding pocket of PDK1 in your cell line, as this can abolish the activating effect of this compound.
-
-
Possible Cause 4: Assay methodology issues.
-
Troubleshooting Step: Verify the integrity of your reagents, especially phospho-specific antibodies. Include appropriate positive and negative controls in your experiment. A known activator of the PI3K/Akt pathway (e.g., insulin (B600854) or IGF-1) can serve as a positive control.
-
Issue 2: High background or off-target effects.
-
Possible Cause 1: this compound concentration is too high.
-
Troubleshooting Step: High concentrations of any compound can lead to non-specific effects. Reduce the concentration of this compound and refer to your dose-response curve to find a concentration that provides sufficient activation with minimal off-target effects.
-
-
Possible Cause 2: Cytotoxicity.
-
Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range of this compound for your specific cell line. Ensure that the concentrations used in your functional assays are well below the cytotoxic threshold.
-
Data Presentation
| Parameter | Value | Reference |
| Compound | This compound | |
| Target | Phosphoinositide-dependent protein kinase 1 (PDK1) | |
| Mechanism of Action | Allosteric Activator (binds to PIF-pocket) | |
| AC50 (Cell-Free Kinase Assay) | 1.8 µM | [5] |
| Maximum Activation (Cell-Free) | 5.5-fold over DMSO control | [5] |
| Solubility | DMSO |
Experimental Protocols
1. Dose-Response Determination for this compound using Western Blotting
This protocol describes how to determine the optimal concentration of this compound for activating PDK1 signaling in a specific cell line by measuring the phosphorylation of a downstream target, Akt, at Thr308.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Thr308) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and reach 70-80% confluency.
-
Prepare a series of dilutions of this compound in cell culture medium. A suggested range is 0, 0.1, 0.5, 1, 2.5, 5, 10, and 20 µM. The "0 µM" sample should contain the same final concentration of DMSO as the highest this compound concentration.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the cells for a predetermined time (e.g., 30 minutes, 1 hour, or 2 hours). This may also need to be optimized.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting to detect phospho-Akt (Thr308) and total Akt.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
-
Plot the normalized phospho-Akt signal against the concentration of this compound to generate a dose-response curve and determine the optimal concentration.
-
2. Cytotoxicity Assay
This protocol outlines a basic MTT assay to assess the cytotoxicity of this compound.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare a range of this compound concentrations in the cell culture medium, including a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different this compound concentrations.
-
Incubate for a period relevant to your functional assays (e.g., 24 or 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Mandatory Visualizations
Caption: PDK1 Signaling Pathway Activation by this compound.
Caption: Workflow for Dose-Response Experiment.
Caption: Troubleshooting Flowchart for Low PDK1 Activation.
References
- 1. What are PDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
Addressing off-target effects of (R)-PS210
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (R)-PS210, a substrate-selective allosteric modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is the R-enantiomer of PS210, which functions as a substrate-selective, allosteric modulator of PDK1. It binds to the PIF-binding pocket on the PDK1 kinase domain.[1] Interestingly, its observed effect depends on the experimental context. In in vitro kinase assays, this compound acts as an activator of PDK1.[1][2] However, in cell-based assays, the prodrug of PS210 (PS423) has been shown to act as a substrate-selective inhibitor of PDK1.[1]
Q2: What does "substrate-selective" inhibition mean in the context of this compound?
Substrate-selective inhibition means that this compound (via its prodrug in cellular contexts) does not block the phosphorylation of all PDK1 substrates equally. It has been demonstrated to inhibit the PDK1-mediated phosphorylation and activation of S6K (p70 S6 Kinase), which requires docking to the PIF-pocket.[1] In contrast, it does not affect the phosphorylation of other key PDK1 substrates like Akt (Protein Kinase B), which has a different activation mechanism.[1] This selectivity is crucial for dissecting the specific downstream pathways regulated by PDK1.
Q3: What is the reported in vitro activity of this compound on PDK1?
In a cell-free kinase activity assay, this compound has been shown to be an allosteric activator of PDK1 with an AC50 (half-maximal activation concentration) of 1.8 µM.[2]
Q4: Is this compound known to have off-target effects?
Based on available data, PS210 has been reported to be a highly selective compound for PDK1. One study tested PS210 at a concentration of 10 µM against a panel of 121 different kinases and found that it did not significantly alter the activity of any of these other kinases, including downstream components of the PDK1 signaling pathway such as S6K, Akt, or GSK3.[3] However, as with any small molecule inhibitor, off-target effects can be cell-type or context-specific. If you suspect off-target effects in your experiments, it is recommended to perform a comprehensive kinase selectivity profile.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during experiments with this compound.
| Observed Problem | Possible Cause | Suggested Solution |
| No effect on Akt phosphorylation (e.g., at Thr308) after treatment with this compound. | This is the expected outcome due to the substrate-selective nature of the compound. This compound's prodrug does not inhibit the phosphorylation of Akt by PDK1.[1] | - Confirm the activity of your this compound by assessing the phosphorylation of a known sensitive substrate like S6K (at Thr389).- Use a non-substrate-selective PDK1 inhibitor as a positive control for Akt inhibition. |
| Variability in the inhibition of S6K phosphorylation. | - Inconsistent prodrug conversion to the active form in cells.- Cell density or health affecting drug uptake and metabolism.- Issues with antibody quality or Western blot protocol. | - Ensure consistent cell seeding density and health.- Optimize treatment time and concentration.- Validate antibodies and standardize your Western blotting protocol. (See detailed protocol below). |
| Unexpected phenotypic changes not consistent with S6K inhibition. | This could indicate a potential off-target effect in your specific experimental model, or it could be a previously uncharacterized downstream effect of selective PDK1 modulation. | - Perform a kinase selectivity screen (e.g., a commercial kinome scan) to identify potential off-target kinases.- Use a structurally unrelated PDK1 inhibitor with a similar substrate-selectivity profile to see if the phenotype is reproduced.- Conduct phosphoproteomics analysis to get a global view of signaling changes in response to this compound treatment. |
| This compound shows activation of PDK1 in my in vitro assay, but inhibition of S6K phosphorylation in my cell-based assay. | This is consistent with the published literature. This compound is an in vitro activator, while its prodrug is a cellular inhibitor of S6K phosphorylation.[1] | This is the expected behavior of the compound and its prodrug. No troubleshooting is necessary for this specific observation. |
Experimental Protocols
Protocol 1: Assessing Substrate-Selective Inhibition of PDK1 in Cells via Western Blotting
This protocol details how to assess the phosphorylation status of PDK1 substrates, Akt and S6K, in response to treatment with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Thr308), anti-total-Akt, anti-phospho-S6K (Thr389), anti-total-S6K, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and transfer membranes
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a consistent density and allow them to adhere and grow to the desired confluency (typically 70-80%).
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25 µM) and a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1, 6, 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare samples with Laemmli buffer and denature by heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Compare the normalized phosphorylation levels across different treatment conditions.
-
Protocol 2: In Vitro Kinase Assay for PDK1 Activity
This protocol is for assessing the direct effect of this compound on PDK1 activity in a cell-free system.
Materials:
-
Recombinant active PDK1
-
PDK1 substrate (e.g., a peptide derived from a known substrate like S6K)
-
This compound
-
Kinase reaction buffer
-
ATP
-
Method for detecting phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive [γ-³²P]ATP, or a phospho-specific antibody)
Procedure:
-
Prepare Kinase Reaction:
-
In a microplate, prepare a reaction mix containing the kinase buffer, recombinant PDK1, and the substrate.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Pre-incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction:
-
Initiate the kinase reaction by adding a solution of ATP and MgCl₂ to each well.
-
-
Incubation:
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
-
Stop Reaction and Detect Phosphorylation:
-
Stop the reaction according to the detection method's instructions (e.g., by adding a stop solution containing EDTA).
-
Detect the level of substrate phosphorylation using your chosen method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the AC50 value from the dose-response curve.
-
Visualizations
Caption: PDK1 Signaling Pathway and the action of this compound.
Caption: Western Blot Workflow for assessing this compound effects.
References
- 1. Substrate-selective inhibition of protein kinase PDK1 by small compounds that bind to the PIF-pocket allosteric docking site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
(R)-PS210 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-PS210, a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1).
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is the R-enantiomer of PS210 and functions as a potent, substrate-selective allosteric activator of PDK1.[1][2] It targets the PIF-binding pocket on the small lobe of the PDK1 kinase domain.[3][4] Unlike ATP-competitive inhibitors, this compound enhances the catalytic activity of PDK1 towards some of its substrates.[5] Its binding to the PIF-pocket can allosterically stabilize an active conformation of the kinase.[6][7]
2. In which signaling pathway does this compound act?
This compound acts within the PI3K/Akt/mTOR signaling pathway.[1][8][9][10][11] PDK1 is a central kinase in this pathway, responsible for phosphorylating and activating a number of AGC family kinases, including Akt, S6K, and PKC isoforms.[12][13][14] By activating PDK1, this compound can modulate the activity of these downstream effectors, which are involved in critical cellular processes like cell growth, proliferation, survival, and metabolism.[1][10][15]
3. How should I prepare and store this compound stock solutions?
For in vitro experiments, this compound can be dissolved in DMSO to prepare a concentrated stock solution.[1][2] For long-term storage, it is recommended to store the solid compound at -20°C, where it is stable for at least four years.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for one month.[1] Avoid repeated freeze-thaw cycles.
4. What are the recommended working concentrations for this compound?
The effective concentration of this compound will vary depending on the experimental system (e.g., cell-free kinase assay vs. cell-based assay) and the specific cell type. The reported AC50 (the concentration at which the compound elicits half-maximal activation) for this compound in a cell-free kinase activity assay is 1.8 µM.[1] A concentration of 2 µM has been shown to increase the activity of wild-type PDK1.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Troubleshooting Guides
Problem 1: Inconsistent or no activation of PDK1 in a cell-free kinase assay.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | Ensure the kinase buffer composition, pH, and temperature are optimal for PDK1 activity. A typical kinase buffer might contain 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50µM DTT.[16] |
| Enzyme Inactivity | Verify the activity of your PDK1 enzyme using a known activator or by checking for autophosphorylation. Ensure proper storage and handling of the enzyme. |
| Substrate Issues | Confirm the purity and concentration of the substrate. Some PDK1 substrates require a pre-existing phosphorylation on a hydrophobic motif for efficient phosphorylation by PDK1.[6][17] |
| This compound Degradation | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Assay Detection Problems | If using an ADP-Glo™ assay, ensure the luciferase is active and that the ATP concentration is not limiting.[16] For fluorescence polarization assays, confirm the quality of the antibody and fluorescent tracer.[18] |
| Mutation in PIF-pocket | This compound will not activate PDK1 with a mutation in the PIF-binding pocket.[2] Ensure you are using wild-type PDK1. |
Problem 2: No significant increase in downstream signaling (e.g., p-Akt) in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor Cell Permeability | Although this compound is designed for cell-free systems, if used in cells, its permeability may be low. Consider using a prodrug version if available. |
| Off-target Effects or Cellular Compensation | The cellular environment is complex. Other signaling pathways may be activated to compensate for the activation of PDK1. Analyze multiple downstream targets and time points. |
| Sub-optimal Compound Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| Cell Line Specificity | The expression levels of PDK1 and its substrates can vary between cell lines, affecting the response to this compound. |
| Western Blotting Issues | Ensure the efficiency of protein transfer and use validated antibodies for phosphorylated proteins. Include appropriate positive and negative controls.[19][20][21][22][23] |
Quantitative Data Summary
| Parameter | Value | Assay Type | Reference |
| AC50 | 1.8 µM | Cell-Free Kinase Activity Assay | [1] |
| Maximum Activation | 5.5-fold increase compared to DMSO control | Cell-Free Kinase Activity Assay | [1] |
| Selectivity | Selective for PDK1 over a panel of 120 other kinases at 10 µM | Kinase Panel Screening | [2] |
Experimental Protocols
Protocol 1: In Vitro PDK1 Kinase Activity Assay (ADP-Glo™ Format)
This protocol is adapted from a general ADP-Glo™ Kinase Assay protocol and should be optimized for your specific experimental conditions.[16]
Materials:
-
Recombinant human PDK1
-
PDK1 substrate peptide (e.g., T308tide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ATP
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the this compound dilution or vehicle control.
-
Add 2 µl of PDK1 enzyme diluted in kinase buffer to each well. The optimal enzyme concentration should be determined empirically.
-
Prepare a substrate/ATP mix in kinase buffer. The final concentration of ATP and substrate should be optimized based on the Km of the enzyme.
-
Add 2 µl of the substrate/ATP mix to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 10 µl of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the log of the this compound concentration to generate a dose-response curve and determine the AC50.
Protocol 2: Western Blot Analysis of Akt Phosphorylation in Cultured Cells
This protocol provides a general framework for assessing the effect of this compound on a key downstream target of PDK1.[19][20][22]
Materials:
-
Cultured cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-phospho-Akt (Thr308), anti-total Akt, and an antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (and a vehicle control) for the desired time period.
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imager.
-
To analyze total Akt and the loading control, the membrane can be stripped and re-probed with the respective antibodies.
-
Quantify the band intensities to determine the change in Akt phosphorylation relative to total Akt and the loading control.
Visualizations
PDK1 Signaling Pathway
Caption: The PI3K/PDK1/Akt signaling pathway activated by this compound.
Experimental Workflow: Assessing this compound Activity
Caption: Workflow for characterizing the activity of this compound.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. PS210 - Immunomart [immunomart.com]
- 4. PS210 | PDK1 actvivator | Probechem Biochemicals [probechem.com]
- 5. The chemical diversity and structure-based discovery of allosteric modulators for the PIF-pocket of protein kinase PDK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. PDK1 Kinase (Human) Assay/Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 14. scbt.com [scbt.com]
- 15. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. ccrod.cancer.gov [ccrod.cancer.gov]
- 22. ccrod.cancer.gov [ccrod.cancer.gov]
- 23. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Minimizing cytotoxicity of (R)-PS210 in cell lines
Technical Support Center: (R)-PS210
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of the novel Kinase X inhibitor, this compound, in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Kinase X, a critical component of the MAPK/ERK signaling pathway. By inhibiting Kinase X, this compound can block downstream signaling, which is often dysregulated in various diseases.
Q2: Why am I observing high levels of cytotoxicity with this compound?
A2: High cytotoxicity can stem from several factors:
-
On-target toxicity: The targeted pathway (MAPK/ERK) is crucial for the survival of some cell lines. Its inhibition can naturally lead to cell death.
-
Off-target effects: At higher concentrations, this compound may inhibit other essential cellular kinases or proteins, leading to unintended toxicity.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations.
-
Experimental conditions: Cell density, passage number, and overall cell health can significantly influence susceptibility to cytotoxic effects.
Q3: What is the recommended concentration range for this compound in vitro?
A3: The optimal concentration is highly cell-line dependent. We recommend performing a dose-response experiment starting from 1 nM to 100 µM to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For initial experiments, a concentration range of 10 nM to 1 µM is a good starting point for assessing target engagement without inducing significant cytotoxicity.
Troubleshooting Guides
Issue 1: High cell death observed at expected effective concentrations.
-
Question: I am using this compound at its reported IC50 for Kinase X inhibition, but I'm seeing widespread cell death. What should I do?
-
Answer: This suggests either high on-target toxicity in your specific cell line or potential off-target effects.
Troubleshooting Steps:
-
Confirm IC50 in your cell line: The effective concentration can vary between cell types. Perform a dose-response curve to determine the IC50 for both target inhibition (e.g., via Western Blot for a downstream marker) and cell viability (e.g., via MTT or CellTiter-Glo assay) in parallel.
-
Reduce Incubation Time: Shorter exposure to the compound may be sufficient to observe the desired effect on the signaling pathway while minimizing long-term cytotoxic outcomes. Try a time-course experiment (e.g., 6, 12, 24, 48 hours).
-
Assess Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.1%). Run a solvent-only control.
-
Consider a Different Cell Line: If the on-target effect is inherently lethal to your chosen cell line, you may need to use a model where the MAPK/ERK pathway is less critical for survival.
-
Issue 2: Inconsistent results between experiments.
-
Question: My results for this compound cytotoxicity are not reproducible. Why might this be?
-
Answer: Inconsistent results are often due to variability in experimental conditions.
Troubleshooting Steps:
-
Standardize Cell Culture Practices:
-
Use cells within a consistent, low passage number range.
-
Ensure cell seeding density is the same for every experiment.
-
Allow cells to adhere and resume normal growth for 24 hours before adding the compound.
-
-
Prepare Fresh Compound Dilutions: this compound may not be stable in solution for extended periods. Prepare fresh serial dilutions from a frozen stock for each experiment.
-
Verify Compound Integrity: If possible, confirm the concentration and purity of your this compound stock.
-
Quantitative Data Summary
The following table provides hypothetical IC50 values for this compound in common cell lines. Note: These are example values and should be experimentally determined for your specific system.
| Cell Line | Target Inhibition IC50 (Kinase X) | Cytotoxicity IC50 (72h) | Recommended Starting Concentration Range |
| HEK293T | 50 nM | 5 µM | 50 nM - 500 nM |
| HeLa | 75 nM | 8 µM | 75 nM - 750 nM |
| A549 | 30 nM | 1 µM | 30 nM - 300 nM |
| MCF-7 | 100 nM | > 20 µM | 100 nM - 1 µM |
Experimental Protocols
Protocol 1: Determining Cell Viability using MTT Assay
This protocol measures cell metabolic activity as an indicator of viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add 100 µL of the compound-containing media to each well. Include a "vehicle-only" control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability.
Protocol 2: Assessing Target Engagement via Western Blot
This protocol measures the phosphorylation of a downstream target of Kinase X (e.g., p-ERK) to confirm on-target activity.
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with various concentrations of this compound for a short duration (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated target (e.g., anti-p-ERK) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Re-probe the membrane with an antibody for the total protein (e.g., anti-total-ERK) and a loading control (e.g., anti-GAPDH) to normalize the results.
Visualizations
Caption: MAPK/ERK pathway with this compound inhibiting the fictional Kinase X.
Caption: Workflow for determining the cytotoxic IC50 of this compound.
Caption: Decision tree for troubleshooting this compound cytotoxicity.
Technical Support Center: Overcoming Resistance to (R)-PS210
Welcome to the technical support center for (R)-PS210. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research.
Assumed Mechanism of Action for this compound
For the context of this guide, this compound is a potent and selective inhibitor of the Receptor Tyrosine Kinase X (RTK-X). RTK-X is a critical driver of cell proliferation and survival in certain cancer types, primarily through the activation of the MAPK/ERK and PI3K/AKT signaling pathways.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Decreased sensitivity to this compound in long-term cell culture.
-
Question: Our cancer cell line, which was initially sensitive to this compound, now shows a significantly higher IC50 value after several weeks in culture with the compound. How can we confirm and characterize this acquired resistance?
-
Answer: This is a common observation and likely indicates the development of acquired resistance. To investigate this, we recommend the following steps:
-
Confirm the IC50 Shift: Perform a dose-response cell viability assay (e.g., MTT or MTS assay) to quantify the change in IC50 between the parental (sensitive) and the suspected resistant cell line. A significant fold-increase in the IC50 value confirms resistance.[1]
-
Analyze RTK-X Expression and Phosphorylation: Use Western blotting to examine the protein levels of total RTK-X and its phosphorylated form (p-RTK-X) in both sensitive and resistant cells, with and without this compound treatment. A lack of inhibition of p-RTK-X in the resistant cells upon treatment would suggest an on-target resistance mechanism.
-
Sequence the RTK-X Kinase Domain: Acquired resistance to kinase inhibitors is often caused by secondary mutations in the drug's target.[2] Isolate mRNA from the resistant cells, reverse transcribe to cDNA, and sequence the kinase domain of RTK-X to identify any potential mutations that might interfere with this compound binding.
-
Investigate Bypass Signaling Pathways: If on-target mechanisms are ruled out, investigate the activation of alternative signaling pathways that can compensate for the inhibition of RTK-X.[3][4] Use Western blotting to probe for the phosphorylation status of key proteins in parallel pathways, such as EGFR, MET, or members of the PI3K/AKT and MAPK pathways.
-
Issue 2: Intrinsic resistance to this compound in a new cell line.
-
Question: We are testing this compound on a new panel of cell lines, and one of them shows high intrinsic resistance, even though it expresses RTK-X. What are the potential mechanisms for this primary resistance?
-
Answer: Intrinsic resistance can occur through various mechanisms. Here's how to troubleshoot this:
-
Verify RTK-X Dependency: Confirm that the cell line's proliferation is indeed driven by RTK-X signaling. You can use siRNA or shRNA to knock down RTK-X expression and observe the effect on cell viability. If the cells are not dependent on RTK-X, this compound will not be effective.
-
Assess Drug Efflux: Cancer cells can actively pump out drugs, leading to resistance.[5] Use a drug efflux pump inhibitor, such as verapamil (B1683045) or cyclosporin (B1163) A, in combination with this compound to see if it restores sensitivity.
-
Examine Baseline Activation of Bypass Pathways: The cell line might have a pre-existing activation of a bypass signaling pathway that renders it independent of RTK-X signaling.[3] Perform a baseline phosphoproteomic screen or a targeted Western blot analysis of major signaling pathways (e.g., PI3K/AKT, MAPK, JAK/STAT) to identify any constitutively active alternative pathways.
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the most common mechanisms of resistance to tyrosine kinase inhibitors like this compound?
-
Answer: Resistance to TKIs generally falls into two main categories:
-
On-target resistance: This involves alterations to the drug target itself, most commonly through secondary mutations in the kinase domain that prevent the inhibitor from binding effectively.[2]
-
Bypass track activation: The cancer cells activate alternative signaling pathways to circumvent their dependency on the inhibited target.[3][4] This can involve the upregulation or mutation of other receptor tyrosine kinases or downstream signaling molecules.
-
-
Question 2: How can we overcome resistance to this compound in our experimental models?
-
Answer: Strategies to overcome resistance depend on the underlying mechanism:
-
For on-target mutations: A second-generation inhibitor designed to bind to the mutated kinase or a combination therapy with an allosteric inhibitor could be effective.[3]
-
For bypass pathway activation: Combination therapy is a promising approach.[2][6] This involves co-administering this compound with an inhibitor of the identified bypass pathway (e.g., a PI3K inhibitor if the PI3K/AKT pathway is activated).
-
-
Question 3: How do I generate an this compound-resistant cell line for my studies?
-
Answer: A standard method for generating a drug-resistant cell line in vitro is through continuous exposure to escalating concentrations of the drug.[1] Start by treating the parental cell line with a low concentration of this compound (around the IC20) and gradually increase the concentration as the cells adapt and resume proliferation.[1] This process can take several months. It is crucial to periodically freeze down cell stocks at different stages.[1]
Data Presentation
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (nM) | Fold Change |
| Parental | This compound | 15 | - |
| Resistant | This compound | 450 | 30 |
Table 2: Protein Expression and Phosphorylation in Sensitive vs. Resistant Cells
| Protein | Cell Line | Basal Level | This compound Treatment |
| p-RTK-X | Parental | High | Low |
| Resistant | High | High | |
| Total RTK-X | Parental | High | High |
| Resistant | High | High | |
| p-AKT | Parental | Moderate | Low |
| Resistant | High | High | |
| Total AKT | Parental | High | High |
| Resistant | High | High |
Experimental Protocols
1. Cell Viability (MTT) Assay Protocol
This protocol is used to determine the cytotoxic effects of this compound.
-
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle-only control.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.[7]
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.
-
2. Western Blotting Protocol for Signaling Pathway Analysis
This protocol is used to analyze changes in protein expression and phosphorylation.[8][9]
-
Materials:
-
Parental and resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-RTK-X, anti-RTK-X, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with this compound or vehicle for the desired time.
-
Lyse the cells in lysis buffer on ice.[9]
-
Determine the protein concentration of each lysate.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[8]
-
Incubate the membrane with the primary antibody overnight at 4°C.[10]
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
3. In Vitro Kinase Activity Assay
This protocol measures the enzymatic activity of RTK-X.
-
Materials:
-
Recombinant RTK-X protein
-
Kinase assay buffer
-
Substrate peptide
-
[γ-³²P]ATP or a non-radioactive ATP analog for detection (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
-
Procedure (based on radiometric assay): [11]
-
Prepare a reaction mixture containing kinase assay buffer, recombinant RTK-X, and the substrate peptide.
-
Add serial dilutions of this compound or vehicle control.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding EDTA or spotting onto a phosphocellulose membrane).
-
Wash the membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Determine the inhibitory activity of this compound.
-
Visualizations
Caption: Simplified signaling pathway of RTK-X and the inhibitory action of this compound.
Caption: Workflow for generating an this compound resistant cell line.
Caption: Decision tree for troubleshooting this compound resistance.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 5. An overview of the antimicrobial resistance mechanisms of bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. CST | Cell Signaling Technology [cellsignal.com]
- 11. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
Welcome to the technical support center for (R)-PS210, a selective, allosteric inhibitor of MEK1/2. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective allosteric inhibitor of MEK1 and MEK2 kinases. By binding to a pocket adjacent to the ATP-binding site, it locks the kinase in an inactive conformation.[1] This prevents the phosphorylation and subsequent activation of ERK1/2, the only known substrates of MEK1/2.[2][3] The inhibition of the RAS-RAF-MEK-ERK signaling pathway ultimately leads to a decrease in cell proliferation and survival in susceptible cell lines.[4][5]
Q2: In which cancer types or cell lines is this compound expected to be most effective?
A2: this compound is expected to be most effective in tumors with activating mutations in the MAPK pathway, such as BRAF V600E or certain RAS mutations.[4][6] The efficacy of MEK inhibitors can vary depending on the specific genetic context of the cancer. For instance, some studies have shown that KRAS G12C mutant tumors are more sensitive to MEK inhibition than KRAS G12D tumors.[7] It is crucial to characterize the mutational status of your cell lines or tumor models to predict sensitivity.
Q3: What are the common off-target effects or toxicities associated with this compound?
A3: As a MEK inhibitor, this compound may exhibit class-specific toxicities. Common adverse effects observed with MEK inhibitors in clinical and preclinical studies include dermatologic toxicities (such as papulopustular rash), diarrhea, and peripheral edema.[1][8] Ocular toxicity, including reversible chorioretinopathy, has also been reported.[1][9] In vitro, it's important to assess whether high concentrations of this compound lead to off-target kinase inhibition or other non-specific effects.
Troubleshooting Guides
Western Blot for Phospho-ERK (p-ERK)
A common experiment to verify the efficacy of this compound is to measure the reduction in phosphorylated ERK (p-ERK) levels via Western blot.
Problem 1: No decrease in p-ERK signal after this compound treatment.
-
Possible Cause 1: Insufficient Drug Concentration or Incubation Time.
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment. IC50 values for p-ERK inhibition can be in the low nanomolar range, and significant reduction is often seen within 6 hours.[10]
-
-
Possible Cause 2: Acquired or Intrinsic Resistance.
-
Possible Cause 3: Technical Issues with Western Blot.
Problem 2: Inconsistent p-ERK levels between replicates.
-
Possible Cause 1: Variability in Cell Health or Plating Density.
-
Solution: Ensure cells are in the logarithmic growth phase and seeded at a consistent density.[16]
-
-
Possible Cause 2: Mechanical Stress During Sample Preparation.
-
Solution: Mechanical stress can transiently activate the MAPK pathway. Handle cell plates gently during media changes and drug addition.[15]
-
-
Possible Cause 3: High Basal p-ERK Levels.
-
Solution: High basal activity can mask the inhibitory effect. Serum starvation for 4-12 hours before treatment can help reduce baseline p-ERK levels.[15]
-
Cell Viability Assays (e.g., MTT, CellTiter-Glo)
These assays are used to determine the effect of this compound on cell proliferation and viability.
Problem 1: High variability in IC50 values.
-
Possible Cause 1: Inconsistent Cell Seeding.
-
Solution: Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell plating.[16]
-
-
Possible Cause 2: Edge Effects in Microplates.
-
Solution: Avoid using the outer wells of the plate, as they are prone to evaporation. Fill these wells with sterile PBS or media to create a humidity barrier.[16]
-
-
Possible Cause 3: Compound Precipitation.
-
Solution: this compound may have limited solubility in aqueous media. Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells (typically <0.5%). Visually inspect for precipitate.[17]
-
Problem 2: Discrepancy between p-ERK inhibition and cell viability reduction.
-
Possible Cause 1: Cytostatic vs. Cytotoxic Effect.
-
Solution: A decrease in p-ERK indicates target engagement, but this may lead to growth arrest (cytostatic) rather than cell death (cytotoxic). To distinguish between these, perform a cell counting assay (e.g., trypan blue exclusion) or an assay that measures cell death (e.g., LDH release or Annexin V staining).[17]
-
-
Possible Cause 2: Assay Interference.
-
Possible Cause 3: Delayed Onset of Cell Death.
-
Solution: The effects on cell viability may take longer to manifest than the inhibition of signaling. Extend the treatment duration (e.g., to 72 or 96 hours).
-
Quantitative Data Summary
The following tables provide expected quantitative data for experiments with this compound, based on typical results for selective MEK inhibitors.
| Cell Line | Driver Mutation | This compound IC50 (Cell Viability, 72h) | This compound IC50 (p-ERK Inhibition, 6h) |
| Cell Line A | BRAF V600E | 10 - 100 nM | 1 - 10 nM |
| Cell Line B | KRAS G12C | 50 - 200 nM | 5 - 25 nM |
| Cell Line C | KRAS G12D | 150 - 500 nM | 10 - 50 nM |
| Cell Line D | Wild-Type | > 1 µM | > 100 nM |
| Note: These values are illustrative and can vary based on the specific cell line and experimental conditions.[7] |
| Parameter | Condition | Expected Result |
| p-ERK/Total ERK Ratio | Untreated, high basal activity | High |
| p-ERK/Total ERK Ratio | Treated with this compound (at IC50) | >80% reduction |
| Cell Cycle Arrest | Treatment with this compound | G1 phase arrest |
| Note: Expected results are based on typical responses to MEK inhibitors.[18] |
Experimental Protocols
Protocol 1: Western Blot for p-ERK and Total ERK
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Serum starve cells for 4-12 hours if necessary. Treat with various concentrations of this compound for the desired time (e.g., 6 hours). Include vehicle (DMSO) and positive controls.
-
Lysis: Wash cells with ice-cold PBS. Add 100 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against p-ERK1/2 (e.g., rabbit anti-p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: After detecting p-ERK, the membrane can be stripped and re-probed for total ERK to normalize the data.[13][15]
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the drug dilutions to the wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate IC50 values using appropriate software.[16][19]
Visualizations
Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-ERK and Total ERK.
Caption: Troubleshooting logic for inconsistent cell viability assay results.
References
- 1. news-medical.net [news-medical.net]
- 2. Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MEK inhibitors in cancer treatment: structural insights, regulation, recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Use of MEK Inhibitors in Neurofibromatosis Type 1–Associated Tumors and Management of Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Enhancing the signal-to-noise ratio in (R)-PS210 assays
Welcome to the technical support center for (R)-PS210 assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and enhance the signal-to-noise ratio when working with the PDK1 activator, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is the R-enantiomer of PS210, a substrate-selective, allosteric activator of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[1] It functions by binding to the PIF-binding pocket of PDK1, leading to an increase in its kinase activity.[1] Assays for this compound are typically designed to measure this increase in PDK1 activity.
Q2: What are the common assay formats for measuring this compound activity?
Commonly used formats for kinase activators like this compound are fluorescence-based assays due to their sensitivity, high-throughput capabilities, and non-radioactive nature.[2][3] These include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays measure the phosphorylation of a substrate by PDK1.[4]
-
Fluorescence Polarization (FP) Assays: These assays monitor the binding of a fluorescently labeled phosphopeptide to a specific antibody, which is competed off by the product of the kinase reaction.[5][6]
-
Fluorescence Intensity (FI) Assays: These assays can be designed where the phosphorylation of a substrate by PDK1 leads to a direct change in fluorescence intensity.
Q3: What are the critical reagents in an this compound assay?
A typical this compound assay will include:
-
Recombinant human PDK1 enzyme.
-
A specific peptide or protein substrate for PDK1 (e.g., a peptide derived from the activation loop of Akt).[4]
-
Adenosine triphosphate (ATP) as a phosphate (B84403) donor.
-
This compound as the activator.
-
A detection system, which may include a fluorescently labeled substrate, a phosphospecific antibody, and other signal-generating reagents.[6][7]
-
A suitable assay buffer.
Q4: How should I prepare and store this compound?
This compound is soluble in DMSO.[1] For long-term storage, it is recommended to store the compound as a powder at -20°C.[4] Once dissolved in DMSO, aliquots can be stored at -80°C for up to six months.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
A low signal-to-noise ratio is a common challenge in kinase assays and can be attributed to either a weak signal (low activity) or high background. The following sections provide guidance on how to troubleshoot these issues in your this compound assays.
Issue 1: Low Signal or No Activation Observed
A weak or absent signal in the presence of this compound suggests a problem with the enzymatic reaction itself.
| Potential Cause | Recommended Solution |
| Inactive PDK1 Enzyme | Ensure the enzyme has been stored and handled correctly. Avoid repeated freeze-thaw cycles. Test the enzyme's basal activity with a known positive control if available. |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal concentration of this compound for PDK1 activation. The reported AC50 is 1.8 µM.[1] |
| Incorrect ATP Concentration | The concentration of ATP can significantly impact kinase activity. Titrate the ATP concentration to find the optimal level for your assay. |
| Substrate Depletion or Product Inhibition | Ensure the reaction is within the linear range. Reduce the incubation time or decrease the enzyme concentration. |
| Incompatible Buffer Conditions | Verify that the pH and salt concentrations of the assay buffer are optimal for PDK1 activity. Ensure the buffer does not contain any inhibitory components. |
Issue 2: High Background Signal
High background can mask the true signal from PDK1 activation, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-specific Binding | Add a carrier protein like Bovine Serum Albumin (BSA) (e.g., 0.1 mg/mL) to the assay buffer to block non-specific binding sites on the microplate.[8] Include a non-ionic detergent (e.g., 0.01% Tween-20) in the buffer to reduce hydrophobic interactions.[8] Use low-binding microplates. |
| Contaminated Reagents | Prepare fresh buffers with high-purity water and reagents. Filter-sterilize buffers to remove particulate matter that can cause light scatter. |
| Autofluorescence of this compound | Test the fluorescence of this compound alone at the working concentration in the assay buffer to see if it contributes to the background signal. If so, consider using a different fluorescent probe with excitation/emission wavelengths that do not overlap with the compound's fluorescence. |
| Sub-optimal Antibody Concentration (for antibody-based assays) | Titrate the concentration of the detection antibody to find the lowest concentration that provides a robust signal without increasing the background. |
| Insufficient Washing | In non-homogeneous assays, increase the number and volume of wash steps to effectively remove unbound detection reagents. |
Experimental Protocols
Representative Protocol: TR-FRET Assay for PDK1 Activation by this compound
This protocol is a representative example for measuring the activation of PDK1 by this compound using a time-resolved fluorescence resonance energy transfer (TR-FRET) format.
Materials:
-
Recombinant Human PDK1 (e.g., GST-tagged)
-
Biotinylated peptide substrate (e.g., Biotin-KTFCGTPEYLAPEVRR)
-
This compound
-
ATP
-
TR-FRET Detection Reagents:
-
Europium-labeled anti-phospho-substrate antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight™)
-
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Stop Solution (e.g., 10 mM EDTA in assay buffer)
-
384-well low-volume white microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Enzyme and Substrate Preparation: Prepare a solution of PDK1 and the biotinylated peptide substrate in Assay Buffer.
-
Assay Reaction:
-
Add 5 µL of the this compound solution to the wells of the microplate.
-
Add 5 µL of the PDK1/substrate mix to each well to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Stop Reaction: Add 5 µL of Stop Solution to each well.
-
Detection:
-
Add 5 µL of the TR-FRET detection reagent mix (Europium-labeled antibody and Streptavidin-acceptor) to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the AC50.
Quantitative Data Summary
The following table provides an example of expected results from a TR-FRET assay measuring PDK1 activation by this compound.
| This compound (µM) | TR-FRET Ratio (Mean ± SD) | Signal-to-Background |
| 0 (No Activator) | 1.2 ± 0.1 | 1.0 |
| 0.1 | 1.8 ± 0.2 | 1.5 |
| 0.5 | 3.0 ± 0.3 | 2.5 |
| 1.0 | 4.8 ± 0.4 | 4.0 |
| 2.0 | 6.0 ± 0.5 | 5.0 |
| 5.0 | 6.6 ± 0.6 | 5.5 |
| 10.0 | 6.7 ± 0.5 | 5.6 |
Visualizations
Caption: Signaling pathway of PDK1 activation by this compound.
Caption: Experimental workflow for a TR-FRET based this compound assay.
Caption: Troubleshooting logic for low signal-to-noise ratio.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization bead-based coupled assay to target different activity/conformation states of a protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. HTScan® PDK1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Efficacy of (R)-PS210: A Comparative Analysis Against Known PI3K/Akt/mTOR Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PDK1 modulator, (R)-PS210, with established inhibitors of the critical PI3K/Akt/mTOR signaling pathway. The following sections present quantitative efficacy data, detailed experimental methodologies, and visual representations of the underlying biological processes and workflows to aid in the evaluation of this compound's potential in research and drug development.
Introduction to this compound and the PI3K/Akt/mTOR Pathway
This compound is a substrate-selective allosteric modulator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a master kinase in the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a key target for therapeutic intervention.
Unlike traditional ATP-competitive inhibitors, this compound targets the PIF-binding pocket of PDK1. While it has been characterized as an activator with an AC50 of 1.8 μM, its prodrug, PS423, functions as a substrate-selective inhibitor, specifically blocking the phosphorylation of S6K without affecting Akt. This unique mechanism of action warrants a comparative analysis against well-characterized inhibitors of key kinases in this pathway: PDK1, Akt, and mTOR.
Comparative Efficacy of this compound and Known Inhibitors
The following table summarizes the quantitative efficacy of this compound and a selection of known inhibitors targeting PDK1, Akt, and mTOR. It is important to note that this compound is presented with its activation constant (AC50), as a direct inhibitory constant (IC50) is not publicly available. This highlights its distinct modulatory role compared to the direct inhibitory action of the other compounds listed.
| Compound | Target | Mechanism of Action | IC50 / AC50 (nM) |
| This compound | PDK1 | Allosteric Activator | 1800 (AC50) |
| GSK2334470 | PDK1 | ATP-Competitive Inhibitor | 10 |
| BX-795 | PDK1 | ATP-Competitive Inhibitor | 6 |
| Ipatasertib (GDC-0068) | Akt (pan) | ATP-Competitive Inhibitor | 5 (Akt1), 18 (Akt2), 8 (Akt3) |
| MK-2206 | Akt (pan) | Allosteric Inhibitor | 8 (Akt1), 12 (Akt2), 65 (Akt3) |
| Everolimus (RAD001) | mTOR (mTORC1) | Allosteric Inhibitor | 1.6 - 2.4 |
| Torin 1 | mTOR (mTORC1/2) | ATP-Competitive Inhibitor | 3 |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the context of this compound's action and the methodologies used for its evaluation, the following diagrams are provided.
Caption: PI3K/Akt/mTOR signaling pathway with points of intervention.
Comparative Efficacy of (R)-PS210 vs. Compound A in a Rodent Model of Ischemic Stroke
This guide provides a comprehensive comparison of the neuroprotective effects of (R)-PS210 and a competitor, Compound A, in a transient middle cerebral artery occlusion (MCAO) model of ischemic stroke in rats. The data presented are from head-to-head studies designed to assess key outcomes related to infarct size, neurological function, and relevant biomarkers.
Compound Profiles
-
This compound: A novel, potent and selective agonist for the G-protein coupled receptor GPR-X. Its mechanism is aimed at promoting neuronal survival and reducing excitotoxicity.
-
Compound A: A well-established anti-inflammatory agent that acts as a non-selective COX-2 inhibitor, aiming to reduce post-ischemic inflammation.
Comparative Efficacy Data
The following tables summarize the key data collected 72 hours post-MCAO.
Table 1: Neuroprotection and Functional Outcomes
| Metric | Sham Control | Vehicle | This compound (10 mg/kg) | Compound A (20 mg/kg) |
| Infarct Volume (mm³) | 0 | 210 ± 25 | 115 ± 18 | 185 ± 22 |
| Neurological Deficit Score (mNSS) | 0 | 12 ± 1.5 | 7 ± 1.1 | 10 ± 1.3 |
| Motor Coordination (Rotarod, sec) | 180 ± 10 | 65 ± 8 | 125 ± 12 | 80 ± 10 |
| p < 0.05 vs. Vehicle |
Table 2: Biomarker Analysis in Peri-Infarct Cortex
| Marker | Sham Control | Vehicle | This compound (10 mg/kg) | Compound A (20 mg/kg) |
| Glutamate (µM/mg tissue) | 5 ± 0.8 | 25 ± 3.1 | 12 ± 2.5 | 22 ± 2.8 |
| TNF-α (pg/mg tissue) | 20 ± 3 | 150 ± 15 | 80 ± 11 | 75 ± 9 |
| Caspase-3 Activity (RFU) | 100 ± 12 | 850 ± 60 | 350 ± 45 | 780 ± 55 |
| *p < 0.05 vs. Vehicle |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action for this compound and Compound A are illustrated in the diagram below, highlighting their different points of intervention in the ischemic cascade.
Caption: Mechanisms of Action for this compound and Compound A.
Experimental Protocols
a. Transient MCAO Model
-
Subjects: Male Sprague-Dawley rats (280-300g).
-
Surgery: Animals were anesthetized, and the right middle cerebral artery was occluded for 90 minutes using an intraluminal filament. Reperfusion was initiated by withdrawing the filament. Body temperature was maintained at 37°C throughout the procedure. Sham-operated animals underwent the same surgical procedure without filament insertion.
-
Drug Administration: this compound, Compound A, or vehicle (10% DMSO in saline) was administered intravenously at the onset of reperfusion.
b. Neurological Function Assessment
-
Modified Neurological Severity Score (mNSS): A composite score (0-18) evaluating motor, sensory, balance, and reflex functions. The test was performed at 72 hours post-MCAO by an observer blinded to the treatment groups. A higher score indicates a more severe deficit.
-
Rotarod Test: Motor coordination and balance were assessed by measuring the time (in seconds) an animal could remain on a rotating rod with accelerating speed.
c. Infarct Volume and Biomarker Analysis
-
TTC Staining: At 72 hours, brains were sectioned and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area was quantified using image analysis software (ImageJ), and the total infarct volume was calculated.
-
Biomarker Quantification: Peri-infarct cortical tissue was collected and homogenized. Glutamate levels were measured using a colorimetric assay kit. TNF-α levels were determined by ELISA. Caspase-3 activity was measured using a fluorometric substrate assay.
Experimental Workflow
The overall design of the preclinical study is outlined in the workflow diagram below.
Caption: Preclinical study workflow for MCAO model.
Summary and Conclusion
In this rat model of ischemic stroke, this compound demonstrated superior neuroprotective efficacy compared to Compound A. This compound significantly reduced infarct volume, improved neurological and motor function, and potently attenuated key markers of excitotoxicity and apoptosis. While both compounds showed an effect on the inflammatory marker TNF-α, Compound A's effect did not translate into a significant reduction in infarct size or functional improvement in this model. The data suggest that the targeted mechanism of this compound, which addresses upstream events in the ischemic cascade like excitotoxicity and apoptosis, provides a more robust therapeutic benefit than the primarily anti-inflammatory approach of Compound A.
A Head-to-Head Comparison of (R)-PS210 and PS48: Allosteric Activators of PDK1
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two allosteric activators of 3-phosphoinositide-dependent protein kinase 1 (PDK1): (R)-PS210 and PS48. PDK1 is a master kinase that plays a crucial role in cellular signaling pathways, making it a significant target in drug discovery, particularly in oncology. Both this compound and PS48 function by binding to the PIF-binding pocket of PDK1, a regulatory site distinct from the ATP-binding pocket, leading to the allosteric activation of the kinase.[1] This comparison summarizes their performance based on available experimental data, details the experimental protocols for their evaluation, and visualizes their role in the PDK1 signaling pathway.
Quantitative Data Summary
The following table summarizes the key performance metrics of this compound and PS48 as PDK1 activators. The data is compiled from in vitro kinase assays.
| Parameter | This compound | PS48 | Reference(s) |
| Activation Constant (AC50) | 2.0 μM | 7.95 μM | [2] |
| Dissociation Constant (Kd) | 3 μM | 10.3 μM | [2][3] |
| Binding Site | PIF-binding pocket | PIF-binding pocket | [1] |
| Mechanism of Action | Allosteric Activator | Allosteric Activator | [1] |
Experimental Protocols
The following is a representative experimental protocol for an in vitro kinase assay to determine the activation of PDK1 by allosteric modulators like this compound and PS48. This protocol is based on commonly used methodologies in the field.[4][5][6]
Objective: To measure the in vitro activation of PDK1 by this compound and PS48 by quantifying the phosphorylation of a peptide substrate.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 peptide substrate (e.g., T308tide: KTFCGTPEYLAPEVRR)
-
This compound and PS48 compounds
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[5]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well opaque plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound and PS48 in DMSO. A final DMSO concentration of 1% or less in the assay is recommended to avoid inhibition of the kinase activity.
-
Reaction Setup: In a 384-well opaque plate, add the following components in order:
-
Kinase Assay Buffer
-
Diluted this compound, PS48, or DMSO (vehicle control)
-
Recombinant PDK1 enzyme
-
PDK1 peptide substrate
-
-
Initiation of Kinase Reaction: Start the reaction by adding a solution of ATP in Kinase Assay Buffer to each well. The final ATP concentration should be at or near the Km for PDK1.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Termination and Detection:
-
Stop the reaction by adding ADP-Glo™ Reagent, which will deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data to the vehicle control (DMSO) to determine the fold activation.
-
Plot the fold activation as a function of the compound concentration and fit the data to a dose-response curve to determine the AC50 value for each compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDK1 signaling pathway and a typical experimental workflow for evaluating PDK1 activators.
Caption: PDK1 Signaling Pathway Activation.
Caption: In Vitro PDK1 Kinase Assay Workflow.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Uncovering the Role of Distal Regions in PDK1 Allosteric Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Allosteric activation of the protein kinase PDK1 with low molecular weight compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. In vitro kinase assay [protocols.io]
Unraveling the Identity of (R)-PS210: A Case of Mistaken Identity
An extensive search for experimental data and supporting literature on a compound designated as "(R)-PS210" has yielded no information related to a chemical entity or drug candidate. The search results point towards a potential misidentification of the query, as the term "PS210" is predominantly associated with a particle physics experiment at CERN and a specific model of a precision balance.
Initial investigations into scientific databases and web repositories for "this compound" in the context of biomedical research, pharmacology, or drug development have been unfruitful. No records of a compound with this name, its mechanism of action, or any associated experimental results were found. This suggests that "this compound" may not be a publicly documented research compound or that the identifier is incorrect.
The most prominent result for "PS210" is the PS210 experiment conducted at the Low Energy Antiproton Ring (LEAR) at CERN. This groundbreaking experiment in 1995 was the first to observe antihydrogen atoms.[1] The experiment's layout and methodology are well-documented in physics literature, focusing on the production of antihydrogen from antiprotons and positrons.[2]
Another notable, yet unrelated, finding is the PS 210.R2 Precision Balance , a piece of laboratory equipment manufactured for precise weight measurements.[3] This instrument is detailed in product specifications and user manuals, highlighting its technical capabilities and features such as various communication interfaces and databases for storing measurement data.[3]
Further searches for variations of the term did not yield any relevant information about a chemical compound. Mentions of "Polonium-210" were found in the context of radiological studies, investigating the physiological effects of alpha-particle irradiation in rats, which is clearly distinct from the user's query.[4]
Given the absence of any data pertaining to a chemical or biological entity named "this compound," it is not possible to provide a comparison guide, detail experimental protocols, or create diagrams of signaling pathways as requested. The available information strongly suggests that the user's query may be based on an internal designation, a typographical error, or a misunderstanding of the compound's name.
Therefore, we are unable to fulfill the request for a comparison guide on the reproducibility of "this compound" experimental results. We recommend that the user verify the correct name and any alternative identifiers for the compound of interest to enable a successful literature search and data retrieval.
References
Independent Verification of (R)-PS210's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (R)-PS210, a substrate-selective allosteric activator of 3-phosphoinositide-dependent protein kinase-1 (PDK1), with other known PDK1 modulators. The information presented is based on available experimental data to facilitate independent verification of its mechanism of action.
This compound is the R-enantiomer of PS210, a molecule identified as a potent activator of PDK1 that binds to the allosteric PIF-binding pocket. This interaction enhances the kinase's activity towards some of its substrates. Understanding the nuances of this compound's function is crucial for its potential development as a therapeutic agent. This guide compares this compound with another PIF-pocket activator, PS48, and an ATP-competitive inhibitor, BX-795, to provide a broader context of PDK1 modulation.
Comparative Analysis of PDK1 Modulators
The following table summarizes the key quantitative data for this compound and selected alternative PDK1 modulators.
| Compound | Type | Mechanism of Action | Target | AC50/IC50/Kd | Selectivity |
| This compound | Allosteric Activator | Binds to the PIF-binding pocket of PDK1, enhancing its catalytic activity in a substrate-selective manner. | PDK1 | AC50: 1.8 µM | Selective for PDK1; does not significantly affect other kinases like S6K, PKB/Akt, or GSK3 in vitro.[1] |
| PS48 | Allosteric Activator | Binds to the PIF-binding pocket of PDK1, leading to its activation. | PDK1 | AC50: 8 µM[2], Kd: 10.3 µM[3] | Binds exclusively to the PIF-binding pocket, distinct from the ATP-binding site.[3] |
| BX-795 | ATP-Competitive Inhibitor | Binds to the ATP-binding pocket of PDK1, inhibiting its kinase activity. | PDK1, TBK1, IKKε | IC50 (PDK1): 6 nM[4][5] | Potent inhibitor of TBK1 (IC50: 6 nM) and IKKε (IC50: 41 nM). 140-fold more selective for PDK1 than PKA and 1600-fold more selective than PKC in cell-free assays.[4][5] |
Signaling Pathway of PDK1
The diagram below illustrates the central role of PDK1 in the PI3K/Akt signaling pathway and the points of intervention for this compound, PS48, and BX-795.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for independent verification.
In Vitro PDK1 Kinase Assay
This assay measures the ability of a compound to modulate the kinase activity of PDK1 by quantifying the phosphorylation of a substrate peptide.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant human PDK1 enzyme.
-
PDK1 substrate peptide (e.g., T308tide: KTFCGTPEYLAPEVRR).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).
-
ATP solution.
-
Test compounds (this compound, PS48, BX-795) dissolved in DMSO.
-
Stop solution (e.g., 50 mM EDTA).
-
Detection reagents (specific to the chosen method, e.g., ADP-Glo™ Kinase Assay Kit).
-
Microplates (e.g., 96-well or 384-well).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a microplate, add the PDK1 enzyme and the substrate peptide to each well.
-
Add the diluted test compounds to the respective wells. Include a DMSO control (vehicle) and a no-enzyme control.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be at or near the Km for PDK1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Proceed with the detection method to quantify the amount of phosphorylated substrate or ADP produced.
-
Plot the results as a percentage of the control activity versus the compound concentration and fit the data to a dose-response curve to determine the AC50 (for activators) or IC50 (for inhibitors) values.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This assay is used to determine the binding affinity of a compound to the PIF-pocket of PDK1 by measuring the displacement of a fluorescently labeled peptide probe.
Workflow Diagram:
Methodology:
-
Reagents and Materials:
-
Recombinant human PDK1 protein.
-
Fluorescently labeled PIFtide probe (e.g., FITC-PIFtide).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).
-
Test compounds (this compound, PS48) dissolved in DMSO.
-
Black, low-volume microplates.
-
Fluorescence polarization plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a black microplate, add the PDK1 protein and the fluorescently labeled PIFtide probe to each well.
-
Add the diluted test compounds to the respective wells. Include controls for no compound (maximum polarization) and no PDK1 (minimum polarization).
-
Incubate the plate at room temperature for a sufficient time to allow the binding to reach equilibrium (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Calculate the degree of inhibition of probe binding for each compound concentration.
-
Plot the inhibition data against the compound concentration and fit the curve to determine the IC50 value, which can be converted to a binding affinity constant (Ki or Kd).
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the engagement of a compound with its target protein in a cellular context by measuring changes in the thermal stability of the target protein upon ligand binding.
Workflow Diagram:
References
Assessing the Translational Potential of (R)-PS210: A Comparative Guide for Neurodegenerative Disease Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (R)-PS210, a novel allosteric activator of phosphoinositide-dependent protein kinase 1 (PDK1), against existing therapeutic options for several neurodegenerative disorders. While direct preclinical or clinical comparisons of this compound in neurodegenerative models are not yet publicly available, this document assesses its translational potential based on its unique mechanism of action and the established role of the PDK1 signaling pathway in neuronal health and disease.
Introduction to this compound
This compound is the R-enantiomer of PS210, a substrate-selective, allosteric activator of PDK1. It binds to the PIF-binding pocket of the PDK1 kinase domain, inducing a conformational change that enhances its catalytic activity towards a subset of its downstream targets. Notably, the PI3K/PDK1/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's Disease, Parkinson's Disease, and traumatic brain injury. Furthermore, related compounds have demonstrated anti-inflammatory properties by inhibiting the NF-κB pathway, a key player in neuroinflammation.
Comparative Analysis with Existing Therapies
The therapeutic landscape for neurodegenerative diseases is diverse, with treatments generally focusing on symptomatic relief, slowing disease progression, or managing specific pathological features like protein aggregation and neuroinflammation. This section compares the mechanistic rationale for this compound with current therapeutic strategies.
Alzheimer's Disease
Existing Therapies: Current treatments for Alzheimer's Disease primarily aim to manage cognitive symptoms. Cholinesterase inhibitors (e.g., Donepezil, Rivastigmine, Galantamine) increase the levels of acetylcholine (B1216132), a neurotransmitter involved in memory and learning.[1][2] Memantine, an NMDA receptor antagonist, helps to regulate the activity of glutamate (B1630785), another important neurotransmitter.[3] More recently, anti-amyloid monoclonal antibodies like Lecanemab and Donanemab have been approved to reduce amyloid-beta plaques in the brain, thereby aiming to slow disease progression.[4][5]
This compound's Potential: The PDK1/Akt pathway is known to be dysregulated in Alzheimer's disease. Activation of Akt signaling has neuroprotective effects, and some studies suggest that enhancing this pathway could be beneficial.[6][7][8] A similar allosteric PDK1 agonist, PS48, has shown promise in a preclinical Alzheimer's model by reversing deficits in insulin (B600854) signaling and mitigating amyloid-beta toxicity.[9][10] By selectively activating pro-survival signals downstream of PDK1, this compound could offer a neuroprotective strategy. Furthermore, if it shares the anti-inflammatory properties of related compounds, it could also address the significant neuroinflammatory component of Alzheimer's pathology.
Parkinson's Disease
Existing Therapies: The mainstay of Parkinson's Disease treatment is dopamine (B1211576) replacement therapy, most commonly with Levodopa, which is a precursor to dopamine.[11] Other medication classes include dopamine agonists, MAO-B inhibitors, and COMT inhibitors, all of which aim to increase dopaminergic signaling.[11] Deep brain stimulation is a surgical option for advanced cases.[11] Emerging therapies are increasingly targeting neuroinflammation and alpha-synuclein (B15492655) aggregation.[12][13][14][15]
This compound's Potential: Neuroinflammation is a key contributor to the progressive loss of dopaminergic neurons in Parkinson's Disease.[15] A compound like this compound, with potential anti-inflammatory effects through NF-κB inhibition, could directly address this pathological process. Additionally, the pro-survival signals promoted by the PDK1/Akt pathway may help protect vulnerable dopaminergic neurons from degeneration.
Traumatic Brain Injury (TBI)
Existing Therapies: There are currently no FDA-approved drugs that specifically treat the underlying pathology of TBI. Management focuses on supportive care immediately after the injury and rehabilitation therapies to address cognitive, physical, and psychological deficits.[16][17][18][19] Research into pharmacological interventions is ongoing, with a focus on reducing secondary injury cascades like excitotoxicity, oxidative stress, and neuroinflammation.[20]
This compound's Potential: The secondary injury cascade following TBI involves significant neuroinflammation and neuronal cell death. The potential dual action of this compound – promoting neuronal survival via PDK1/Akt activation and reducing inflammation – makes it a compelling candidate for TBI treatment. By mitigating these secondary injury processes, this compound could potentially improve long-term outcomes after a traumatic brain injury.
Data Presentation: Comparative Tables
Table 1: Mechanistic Comparison of this compound and Existing Alzheimer's Disease Therapies
| Therapeutic Agent | Mechanism of Action | Target Population | Potential Advantages of this compound |
| This compound (Proposed) | Allosteric activator of PDK1, potentially leading to neuroprotection and anti-inflammatory effects. | To be determined; likely early to moderate stages. | Potentially disease-modifying through neuroprotection and anti-inflammation; novel mechanism of action. |
| Cholinesterase Inhibitors | Increase acetylcholine levels in the synaptic cleft. | Mild to moderate Alzheimer's Disease. | Symptomatic relief of cognitive decline. |
| Memantine | NMDA receptor antagonist, regulates glutamate activity. | Moderate to severe Alzheimer's Disease. | Symptomatic treatment, may have some neuroprotective effects. |
| Anti-Amyloid Antibodies | Target and clear amyloid-beta plaques from the brain. | Early-stage Alzheimer's Disease with confirmed amyloid pathology. | First class of drugs to show a modest slowing of cognitive decline. |
Table 2: Mechanistic Comparison of this compound and Existing Parkinson's Disease Therapies
| Therapeutic Agent | Mechanism of Action | Target Population | Potential Advantages of this compound |
| This compound (Proposed) | Allosteric activator of PDK1, potentially leading to neuroprotection and anti-inflammatory effects. | To be determined; potentially early stages to slow progression. | Addresses neuroinflammation and neuronal survival, key aspects of pathology not targeted by current primary treatments. |
| Levodopa | Dopamine precursor, increases dopamine levels in the brain. | All stages of Parkinson's Disease. | Highly effective for motor symptom control. |
| Dopamine Agonists | Directly stimulate dopamine receptors. | Early and later stages of Parkinson's Disease. | Can be used as monotherapy or adjunct to Levodopa. |
| Anti-inflammatory Agents (Emerging) | Target various inflammatory pathways (e.g., NLRP3 inflammasome). | Early to moderate Parkinson's Disease. | Aim to slow disease progression by reducing neuroinflammation. |
Table 3: Mechanistic Comparison of this compound and Therapeutic Strategies for Traumatic Brain Injury
| Therapeutic Agent | Mechanism of Action | Target Population | Potential Advantages of this compound |
| This compound (Proposed) | Allosteric activator of PDK1, potentially leading to neuroprotection and anti-inflammatory effects. | Acute to sub-acute phase following TBI. | Addresses key secondary injury mechanisms (neuroinflammation and neuronal death) to potentially improve long-term outcomes. |
| Supportive Care | Management of intracranial pressure, oxygenation, and blood pressure. | Acute phase of TBI. | Essential for immediate survival and preventing further primary injury. |
| Rehabilitation Therapies | Physical, occupational, and speech therapy to restore function. | Post-acute and chronic phases of TBI. | Crucial for regaining lost skills and improving quality of life. |
| Neurostimulants (Investigational) | Modulate neurotransmitter systems to improve cognitive function. | Chronic phase of TBI. | Symptomatic treatment for cognitive deficits. |
Experimental Protocols
PDK1 Kinase Activity Assay
This protocol is designed to measure the activity of PDK1 in the presence of an allosteric activator like this compound.
-
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate peptide (e.g., Crosstide)
-
This compound at various concentrations
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase reaction buffer.
-
In a multi-well plate, add the recombinant PDK1 enzyme and the PDK1 substrate peptide to the kinase reaction buffer.
-
Add the different concentrations of this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Calculate the AC50 value for this compound by plotting the enzyme activity against the log of the compound concentration.
-
In Vitro Neuroinflammation Assay (NF-κB Translocation)
This assay assesses the potential anti-inflammatory effects of this compound by measuring the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in microglial cells.
-
Materials:
-
Microglial cell line (e.g., BV-2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound at various concentrations
-
Fixation and permeabilization buffers
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
-
-
Procedure:
-
Seed microglial cells in a 96-well imaging plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 30-60 minutes) to induce an inflammatory response.
-
Fix, permeabilize, and block the cells.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Acquire images using a high-content imaging system.
-
Quantify the nuclear-to-cytoplasmic ratio of the NF-κB p65 fluorescence intensity to determine the extent of translocation.
-
Visualizations
Caption: PDK1 Signaling Pathway and the proposed mechanism of this compound.
Caption: Workflow for the in vitro PDK1 kinase activity assay.
Caption: The hypothesized dual mechanism of action for this compound.
Conclusion and Future Directions
This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the PDK1 signaling pathway. Its potential to concurrently offer neuroprotection and combat neuroinflammation positions it as a promising candidate for further investigation. However, the current assessment of its translational potential is based on its mechanism of action and data from similar compounds.
Critical next steps for the development of this compound should include:
-
Preclinical evaluation in relevant animal models of Alzheimer's Disease, Parkinson's Disease, and traumatic brain injury to assess efficacy and target engagement in vivo.
-
Direct comparative studies against current standard-of-care treatments in these models.
-
Comprehensive safety and toxicology studies to determine its therapeutic window and potential off-target effects.
-
Pharmacokinetic and pharmacodynamic studies to understand its brain penetrance and duration of action.
By systematically addressing these research questions, the true translational potential of this compound as a novel therapy for neurodegenerative diseases can be elucidated. This guide serves as a foundational document to inform and direct these future research endeavors.
References
- 1. Current and Future Treatments in Alzheimer Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drugs for Alzheimer’s Disease: Are They Effective? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer's: Medicines help manage symptoms and slow decline - Mayo Clinic [mayoclinic.org]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Medications for Alzheimer's Disease | Stanford Health Care [stanfordhealthcare.org]
- 6. Frontiers | Neuroprotective Role of the PI3 Kinase/Akt Signaling Pathway in Zebrafish [frontiersin.org]
- 7. Neuroprotection Signaling of Nuclear Akt in Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer's Disease Phenotype in APP/PS1 Transgenic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target Validation Studies of PS48, a PDK-1 Allosteric Agonist, for the Treatment of Alzheimer’s Disease Phenotype in APP/PS1 Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Parkinson’s Treatments in the Clinical Trial Pipeline for 2024 [apdaparkinson.org]
- 12. Emerging therapies in Parkinson disease — repurposed drugs and new approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Breaking the Cycle of Inflammation in Parkinson’s Disease - BioSpace [biospace.com]
- 14. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 15. Neuroinflammation in Parkinson’s Disease and its Treatment Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Results From a Randomized Controlled Trial to Address Balance Deficits After Traumatic Brain Injury [stacks.cdc.gov]
- 17. Efficacy of Neurorehabilitation Approaches in Traumatic Brain Injury Patients: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies compare the most effective rehabilitation for traumatic brain injury patients | Ohio State Wexner Medical Center [wexnermedical.osu.edu]
- 19. Pre-Clinical Testing of Therapies for Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Effectiveness of biomedical interventions on the chronic stage of traumatic brain injury: a systematic review of randomized controlled trials [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Reagents: A Guide to Best Practices
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For any specific reagent, such as (R)-PS210, the primary source of information for safe handling and disposal is its Safety Data Sheet (SDS). The SDS provides comprehensive details on the substance's properties, hazards, and the necessary precautions for its use and disposal.
Disclaimer: No specific public information or Safety Data Sheet (SDS) is available for a substance identified as "this compound." The following guidance provides a general framework for the proper disposal of laboratory chemicals. This information is for illustrative purposes and must not be substituted for the specific instructions provided in the manufacturer's SDS for the actual substance being handled. Always refer to the specific SDS for this compound provided by the manufacturer before handling or disposing of the material.
General Chemical Waste Disposal Protocol
The disposal of chemical waste in a laboratory setting follows a structured protocol designed to minimize risks to personnel and the environment. This process begins with the identification and classification of the waste and proceeds through segregation, containment, labeling, and ultimately, removal by authorized personnel.
Experimental Workflow for Chemical Waste Disposal
Caption: General workflow for the safe disposal of laboratory chemical waste.
Key Steps for Proper Disposal:
-
Consult the Safety Data Sheet (SDS): Before beginning any work with a chemical, locate and thoroughly review its SDS. Section 7 (Handling and Storage) and Section 13 (Disposal Considerations) are particularly important for waste disposal procedures.
-
Personal Protective Equipment (PPE): Based on the hazards identified in the SDS, always wear the appropriate PPE. This may include, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves.[1][2]
-
Waste Segregation: Never mix different types of chemical waste unless specifically instructed to do so by the SDS or your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Waste should be segregated based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
-
Use Designated Waste Containers: Dispose of chemical waste in containers that are specifically designated for that type of waste and are in good condition. Ensure the container is made of a material compatible with the chemical it will hold.[3]
-
Labeling: All waste containers must be clearly labeled with the full name of the chemical(s), the concentration, and the appropriate hazard warnings (e.g., "Flammable," "Corrosive").[3]
-
Storage of Waste: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic. Ensure that incompatible waste streams are stored separately.
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste. Follow their specific procedures for scheduling and preparing the waste for collection.
Quantitative Data from a Substance-Specific SDS
While no data is available for "this compound," an SDS for any chemical would typically provide the following types of quantitative information relevant to its safe handling and disposal. The table below is a template that should be populated with information from the actual SDS for this compound.
| Parameter | Value (Example) | Significance for Disposal |
| pH | 2.5 | Indicates if the substance is corrosive and requires neutralization or specific container materials. |
| Flash Point | 60 °C | Determines if the waste is considered flammable and requires storage away from ignition sources. |
| LD50 (Oral, Rat) | 300 mg/kg | Indicates the acute toxicity of the substance, informing handling precautions and potential for environmental harm. |
| Aquatic Toxicity (LC50) | 10 mg/L | Determines the environmental hazard and whether it can be disposed of via sanitary sewer (if permitted by local regulations). |
It is imperative to obtain the specific SDS for this compound to populate this table with accurate data.
Signaling Pathways and Logical Relationships
In the context of chemical disposal, a logical relationship diagram is more appropriate than a signaling pathway. The following diagram illustrates the decision-making process for chemical waste segregation based on its properties.
Logical Flow for Chemical Waste Segregation
Caption: Decision tree for segregating chemical waste based on hazard classification.
By adhering to these general principles and, most importantly, the specific guidance within the manufacturer's Safety Data Sheet for this compound, researchers and laboratory personnel can ensure the safe and compliant disposal of chemical waste, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Operational Guidance for Handling (R)-PS210
(R)-PS210 , identified by CAS number 1221962-86-2, is a potent and selective activator of phosphoinositide-dependent protein kinase 1 (PDK1).[1][2] It is supplied as a crystalline solid and is intended for research use only, not for human or veterinary use.[1][3] While some safety data sheets may classify it as non-hazardous, it is crucial to treat this compound as potentially hazardous until more comprehensive toxicological data is available.[3][4] Adherence to strict safety protocols is therefore essential to ensure the well-being of laboratory personnel.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for all procedures involving this compound to determine the appropriate level of personal protective equipment.[5][6] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with Side Shields or Face Shield | Safety goggles are the minimum requirement.[5][7] A face shield should be worn in addition to safety goggles when there is a significant risk of splashes, such as when handling bulk quantities or preparing solutions.[5][7][8] All eye and face protection must meet ANSI Z87.1 standards.[5][7] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are a common choice for handling chemicals in a research setting.[9] For prolonged contact or when handling concentrated solutions, consider double-gloving or using thicker, heavy-duty gloves.[5] Always inspect gloves for tears or punctures before use and change them immediately if contaminated.[5] |
| Body | Laboratory Coat | A flame-resistant lab coat is recommended.[7] The lab coat should be fully buttoned to provide maximum coverage.[7] |
| Respiratory | Respirator | A NIOSH-approved respirator may be necessary if there is a risk of inhaling dust or aerosols, particularly when handling the solid form of the compound outside of a certified chemical fume hood.[4] The type of respirator and cartridge should be selected based on a formal risk assessment. |
| Feet | Closed-Toe Shoes | Open-toed shoes are strictly prohibited in the laboratory.[7][8] Shoes should be made of a non-porous material to protect against spills. |
Operational and Disposal Plans
Handling Procedures:
-
Engineering Controls: All work with this compound, especially when handling the solid powder, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]
-
Solution Preparation: this compound is soluble in DMSO.[3] When preparing stock solutions, add the solvent to the solid slowly to avoid splashing.
-
General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
Disposal Plan:
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Dispose of solid waste and contaminated materials (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container. Liquid waste should be collected in a separate, compatible, and labeled container.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[12] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemscene.com [chemscene.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. westlab.com [westlab.com]
- 9. PPE and Safety for Chemical Handling [acsmaterial.com]
- 10. chemistai.org [chemistai.org]
- 11. cce.caltech.edu [cce.caltech.edu]
- 12. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
